4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Beschreibung
BenchChem offers high-quality 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZVMVZBIMHGM-OMSVOULWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=C(C=C1)Cl)C([2H])(C([2H])([2H])N2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661868 | |
| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185063-39-1 | |
| Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds in pharmaceutical research.
Introduction: The Significance of Deuteration in Drug Development
The substitution of hydrogen with its stable isotope, deuterium, is a subtle yet powerful strategy in medicinal chemistry.[1][2] This modification, known as deuteration, can significantly alter a drug molecule's metabolic profile without changing its fundamental biological activity.[1][3] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to improved pharmacokinetic properties such as a longer half-life, reduced formation of toxic metabolites, and overall enhanced therapeutic efficacy.[3]
The subject of this guide, 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, is a deuterated analog of a compound featuring a 4-chlorophenyl group and an imidazole ring, moieties commonly found in antifungal agents and other biologically active molecules.[4][5][6][7] The specific placement of five deuterium atoms on the butanol chain suggests a targeted approach to block potential sites of metabolic oxidation, making it a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies.
This guide will delve into a plausible and detailed synthetic route for this deuterated compound, outline the necessary analytical techniques for its structural verification and purity assessment, and discuss its potential applications in pharmaceutical research.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical approach to the synthesis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol involves the preparation of a deuterated precursor containing the 4-chlorophenyl and butanol-d5 core, followed by the introduction of the imidazole ring. A key challenge is the regioselective incorporation of five deuterium atoms onto the butanol chain.
A plausible retrosynthetic analysis is depicted below:
Figure 1: Retrosynthetic analysis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol.
This strategy focuses on building the deuterated carbon skeleton first and introducing the reactive functional groups in later stages.
Detailed Experimental Protocols
Synthesis of Deuterated Precursors
3.1.1. Synthesis of 4-Chlorophenylacetic acid-d2
A plausible method for the deuteration of the benzylic position of a 4-chlorophenyl precursor involves a palladium-catalyzed H/D exchange reaction.[8][9]
-
Step 1: Oxidation of 4-Chlorotoluene. 4-Chlorotoluene is first oxidized to 4-chlorophenylacetic acid using a standard oxidizing agent like potassium permanganate.
-
Step 2: H/D Exchange. The resulting 4-chlorophenylacetic acid is subjected to H/D exchange at the α-position.
-
Protocol:
-
In a sealed tube, dissolve 4-chlorophenylacetic acid in deuterium oxide (D2O).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Introduce a hydrogen atmosphere (or a hydrogen source).
-
Heat the mixture to approximately 110-160°C for 24 hours.[8]
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The D2O is removed under reduced pressure, and the deuterated product is purified by recrystallization.
-
-
3.1.2. Synthesis of Ethyl acetoacetate-d3
Ethyl acetoacetate-d3 can be prepared via a Claisen condensation of ethyl acetate-d3.
-
Protocol:
-
To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetate-d3 dropwise at room temperature.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction is quenched by the addition of dilute acetic acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by fractional distillation.
-
Assembly of the Deuterated Carbon Skeleton
3.2.1. Synthesis of 4-(4-Chlorophenyl)-(butan-d5)-2-one
This key intermediate can be synthesized via a reaction analogous to the acetoacetic ester synthesis.
-
Protocol:
-
4-Chlorophenylacetic acid-d2 is converted to its corresponding acid chloride using thionyl chloride.
-
In a separate flask, ethyl acetoacetate-d3 is treated with a base like sodium ethoxide to form the enolate.
-
The 4-chlorophenylacetyl-d2 chloride is then added to the enolate solution.
-
The resulting intermediate is hydrolyzed and decarboxylated by heating with aqueous acid to yield 4-(4-chlorophenyl)-(butan-d5)-2-one.
-
The product is purified by column chromatography.
-
Introduction of the Imidazole Moiety and Final Reduction
Figure 2: Final steps in the synthesis of the target compound.
3.3.1. α-Bromination of 4-(4-Chlorophenyl)-(butan-d5)-2-one
-
Protocol:
-
The deuterated ketone is dissolved in a suitable solvent like methanol.
-
A solution of bromine in methanol is added dropwise at a low temperature (e.g., 0°C).
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified.
-
3.3.2. Nucleophilic Substitution with Imidazole
-
Protocol:
-
The α-bromo ketone is dissolved in a polar aprotic solvent such as acetonitrile.
-
Imidazole is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed, and the residue is purified by column chromatography.
-
3.3.3. Reduction to 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
-
Protocol:
-
The resulting ketone is dissolved in methanol.
-
Sodium borohydride (NaBH4) is added portion-wise at 0°C.
-
The reaction is stirred until the starting material is consumed.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.
-
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the structure and isotopic purity of the final compound.[10]
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the incorporation of deuterium.
-
Expected Results:
-
The molecular ion peak in the mass spectrum of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol will be shifted by +5 mass units compared to its non-deuterated counterpart.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the exact mass of the deuterated compound.
-
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Non-deuterated Analog | C13H15ClN2O | 250.0873 |
| Deuterated Product | C13H10D5ClN2O | 255.1188 |
| Table 1: Comparison of theoretical exact masses. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the precise location of the deuterium atoms and the overall structural integrity.[10]
-
¹H NMR:
-
The signals corresponding to the protons on the butanol chain in the non-deuterated compound will be absent or significantly reduced in intensity in the spectrum of the d5-analog.
-
The remaining proton signals (on the chlorophenyl and imidazole rings) should be consistent with the expected structure.
-
-
²H NMR:
-
A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the butanol chain, confirming their presence.
-
-
¹³C NMR:
-
The carbon signals of the deuterated butanol chain will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analog.
-
Applications in Drug Development
The synthesized 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol serves as an invaluable tool in several areas of drug development:
-
Metabolic Stability Studies: By comparing the metabolic rate of the deuterated compound with its non-deuterated analog in vitro (e.g., using liver microsomes), researchers can identify the sites of metabolic oxidation on the butanol chain.
-
Pharmacokinetic Studies: In vivo studies in animal models can utilize the deuterated compound to determine if blocking metabolism at the butanol chain leads to improved pharmacokinetic parameters like increased exposure and half-life.
-
Internal Standard for Bioanalysis: Due to its similar chemical properties and distinct mass, the deuterated compound is an ideal internal standard for the accurate quantification of the non-deuterated analog in biological matrices using LC-MS/MS.
Conclusion
This technical guide has provided a detailed roadmap for the synthesis and characterization of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. The strategic incorporation of deuterium offers a powerful approach to modulate the metabolic properties of drug candidates. The protocols and analytical methodologies described herein provide a solid foundation for researchers to produce and validate this and similar deuterated compounds for advanced pharmaceutical research. The insights gained from studies using such isotopically labeled molecules are critical for the development of safer and more effective medicines.
References
-
M. H. Ali, et al. (2004). Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. Organic Letters, 6(7), 1127-1130*. [Link]
-
M. H. Ali, et al. (2007). Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system. Chemistry, 13(14), 4052-63. [Link]
-
ResearchGate. (2021). Total synthesis of deuterated drugs. [Link]
-
D. C. Leitch, et al. (2021). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 12(1), 6393. [Link]
-
Tech Launch Arizona. (2019, November 6). Methods for Practical Synthesis of Deuterated Aldehydes. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Taylor & Francis Online. (2006, December 5). Deuterated Epoxides and Their Polymers. I. Synthesis of cis- and trans-Propylene Oxide-1-d and Their NMR Spectra. Journal of Macromolecular Science: Part A - Chemistry, 5(8). [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ARMAR Isotopes. High-Purity Butanol-d10 for NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]
-
Doc Brown's Chemistry. butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
-
Chinese Journal of Pesticide Science. (2020, February 1). Synthesis and fungicidal activity of deuterated pefurazoate. [Link]
-
PubMed. (2025, June 12). Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors. Journal of Medicinal Chemistry, 68(11), 12229-12257. [Link]
-
ResearchGate. (2025, August 7). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. [Link]
-
ResearchGate. The Grignard Reagents. [Link]
-
PMC. (2023, March 20). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. [Link]
-
MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2973. [Link]
-
Royal Society of Chemistry. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. [Link]
-
ACS Publications. Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d. The Journal of Organic Chemistry. [Link]
-
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Google Patents. (1998).
-
Beilstein Journal of Organic Chemistry. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]
-
Valparaiso University. The Synthesis of Potential Anti-Fungal Compounds. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. [Link]
-
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
- Google Patents. (2009).
-
ACS Publications. Regio- and Stereoselective Deuteration of Allylic Chlorides Controlled by Neighboring Alcohol or Ether Groups. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2008, October). A Convenient and Effective Method for the Regioselective Deuteration of Alcohols. [Link]
-
ResearchGate. Use of deuterium-labeled epoxides reveals a pronounced kinetic isotope effect for the less-substituted carbon as shown in the CO2 fixation with 1a–D2. [Link]
-
Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]
- Google Patents. (2018).
-
ACS Publications. (2019, January 9). Catalytic α-Selective Deuteration of Styrene Derivatives. Organic Letters, 21(3), 738-742. [Link]
-
MDPI. (2018, December 22). 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. Molbank, 2019(1), M1033. [Link]
-
PrepChem.com. Preparation of 1-bromo-2-chlorobenzene. [Link]
-
Royal Society of Chemistry. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science, 13(1), 114-121. [Link]
-
MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1639. [Link]
-
PMC. (2025, November 17). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. [Link]
-
Agilent. (2016, April 8). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC. [Link]
-
ResearchGate. (2024, June 24). 1-thioxo-2,3,3a,4- tetrahydroimidazo[1,5-a]quinazolin. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 3. Synthesis and fungicidal activity of deuterated pefurazoate [nyxxb.cn]
- 4. scholar.valpo.edu [scholar.valpo.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
A Technical Guide to 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol: Synthesis, Characterization, and Application as an Internal Standard
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, a deuterated isotopologue of a key intermediate in the synthesis of the antifungal agent Butoconazole. This document is intended for researchers, scientists, and drug development professionals. It details a proposed synthetic pathway for the title compound, outlines state-of-the-art analytical techniques for its characterization, and elaborates on its primary application as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. The guide emphasizes the scientific rationale behind the use of deuterated standards, ensuring a thorough understanding of their role in generating robust and reliable pharmacokinetic and metabolic data.
Introduction: The Imperative of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research, the quest for precision and accuracy in quantitative analysis is paramount. The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing, where understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. Stable isotope-labeled compounds, particularly deuterated molecules, have emerged as indispensable tools in these investigations.[1][2] The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, offers a subtle yet powerful modification that significantly enhances analytical methodologies without altering the fundamental physicochemical and biological properties of the molecule.[3][4]
This guide focuses on 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol, a deuterated form of a known imidazole derivative. The non-deuterated analogue, 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol, is a crucial intermediate in the synthesis of Butoconazole, an imidazole antifungal agent.[5][6][7] The strategic incorporation of five deuterium atoms onto the butane chain of this molecule renders it an ideal internal standard for quantitative bioanalysis.
Chemical Identity:
| Compound | CAS Number | Molecular Formula |
| 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol | 1185063-39-1 | C₁₃H₁₀D₅ClN₂O |
| 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol | 67085-11-4 | C₁₃H₁₅ClN₂O |
Strategic Synthesis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
The synthesis of the title compound leverages established synthetic routes for its non-deuterated counterpart, with the key modification being the introduction of deuterium atoms at a strategic point in the synthesis. The proposed pathway ensures high isotopic enrichment and chemical purity.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of the non-deuterated analogue typically involves the reaction of a suitable epoxide with imidazole or the alkylation of imidazole with a chlorohydrin derivative.[6][7] A plausible and efficient route for the deuterated compound involves the use of a deuterated starting material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Synthesis pathways for deuterated imidazole derivatives
An In-Depth Technical Guide to the Synthesis of Deuterated Imidazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing their metabolic stability and pharmacokinetic profiles. The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in a significant percentage of therapeutic agents.[1] This guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated imidazole derivatives. We will delve into the mechanistic underpinnings of direct hydrogen-deuterium (H/D) exchange under various catalytic conditions—acidic, basic, and transition-metal-mediated—and explore de novo synthesis strategies for instances where exchange reactions are unsuitable. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and field-proven, step-by-step experimental protocols.
The Strategic Value of Deuterium in Imidazole-Based Drug Candidates
The substitution of a protium (¹H) atom with a deuterium (²H or D) atom at a specific molecular position can have a profound impact on the drug's behavior in vivo. This is primarily due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, making it more difficult to break. When a C-H bond cleavage is the rate-determining step in a drug's metabolic pathway (often mediated by Cytochrome P450 enzymes), its replacement with a C-D bond can significantly slow down the rate of metabolism.[1] This modification can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½): Slower metabolism extends the drug's circulation time.
-
Enhanced Bioavailability: Reduced first-pass metabolism allows more of the active drug to reach systemic circulation.
-
Reduced Toxic Metabolites: Shifting metabolic pathways away from the formation of harmful byproducts.
-
Improved Safety Profile: A more predictable metabolic profile can lead to fewer side effects.
The imidazole ring, a core component in numerous antifungal agents, kinase inhibitors, and other pharmaceuticals, possesses several C-H bonds that are often susceptible to metabolic oxidation.[1] Therefore, selective deuteration of the imidazole moiety or its substituents is a key strategy in modern drug development.[2]
Synthesis Pathway I: Direct Hydrogen-Deuterium (H/D) Exchange
The most direct route to deuterated imidazoles is the exchange of existing C-H protons with deuterons from a deuterium source, typically deuterium oxide (D₂O). The reactivity of the imidazole ring's C-H bonds is highly dependent on their position and the pH of the reaction medium, allowing for divergent and chemoselective deuteration with precise acid/base control.[2][3]
Mechanistic Rationale: The Dichotomy of Acidic and Basic Catalysis
The carbon-bound protons of the imidazole ring exhibit different acidities. The C2 proton, situated between two nitrogen atoms, is the most acidic and therefore the most susceptible to deprotonation and subsequent deuteration.[1]
-
Base-Catalyzed Exchange (Ylide Pathway): Under basic conditions (e.g., NaOD in D₂O), the reaction proceeds via an ylide or carbene intermediate.[1][4] The rate-determining step is the abstraction of the C2 proton from the protonated imidazolium cation by a deuteroxide ion (OD⁻).[4][5] This highly reactive intermediate is then rapidly quenched by the D₂O solvent, installing a deuterium atom at the C2 position.[1] Forcing conditions, such as high temperatures (130-200 °C), can promote this exchange at the less acidic C4 and C5 positions as well, leading to exhaustive deuteration.[1][2]
-
Acid-Catalyzed Exchange (Carbocation Pathway): Under acidic conditions (e.g., DCl in D₂O), the mechanism shifts. This pathway favors deuteration at the C5 position through an electrophilic aromatic substitution-type mechanism involving a tertiary carbocation intermediate.[2] The choice of acid strength is critical; a strong acid like DCl is effective, whereas a superacid may cause unwanted deuteration on other aromatic rings, and a weaker acid may not promote the reaction at all.
-
Neutral Conditions: Interestingly, performing the exchange in a neutral D₂O/CD₃OD co-solvent system at elevated temperatures can achieve high selectivity for the C2 position, avoiding the harshness of strong bases or acids.[2]
Experimental Protocols for H/D Exchange
Safety Note: All protocols should be performed in a well-ventilated fume hood. Oven-dried glassware is essential to prevent contamination from protic solvents. Neutralization of basic or acidic solutions can be exothermic.
Protocol 2.2.1: Exhaustive Deuteration of 4-Phenylimidazole (Basic Conditions)
-
Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.8 mg, 0.401 mmol), D₂O (3.0 mL), CD₃OD (1.0 mL), and 40 w/w% NaOD in D₂O (0.12 mL, 1.68 mmol).
-
Reaction: Securely seal the tube and heat the mixture at 130 °C in an oil bath for 10 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Analysis & Isolation: Monitor deuterium incorporation by taking a small aliquot and analyzing via ¹H NMR. Once the reaction is complete, the mixture can be neutralized with DCl in D₂O, and the product extracted with a suitable deuterated organic solvent (e.g., chloroform-d) or purified directly.
Protocol 2.2.2: C5-Selective Deuteration of 4-Phenylimidazole (Acidic Conditions)
-
Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.9 mg, 0.399 mmol), D₂O (2.0 mL), and CD₃OD (2.0 mL).
-
Acidification: Add 20 w/w% DCl in D₂O (e.g., 133 μL, 0.798 mmol).
-
Reaction: Securely seal the tube and heat the mixture at 130 °C for 36 hours.
-
Workup & Isolation: Cool the mixture to room temperature. Transfer the contents to a round-bottom flask using additional CD₃OD and concentrate under reduced pressure to yield the C5-deuterated imidazole DCl salt.
Protocol 2.2.3: C2-Selective Deuteration of 4-Phenylimidazole (Neutral Conditions)
-
Setup: In a sealable reaction tube, charge 4-phenylimidazole (1a) (e.g., 57.9 mg, 0.399 mmol), D₂O (2.0 mL), and CD₃OD (2.0 mL).
-
Reaction: Securely seal the tube and heat the mixture at 130 °C for 2 hours.
-
Workup & Isolation: Cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. For analysis, the deuterated product is often converted to its DCl salt.[2]
Data Summary: H/D Exchange Conditions
| Target Position(s) | Substrate Example | Catalyst/Conditions | Solvent System | Temp (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| C2 & C5 (Exhaustive) | 4-Phenylimidazole | 40% NaOD in D₂O | D₂O/CD₃OD | 130 | 10 | >95% (at C2 & C5) | |
| C5-Selective | 4-Phenylimidazole | 20% DCl in D₂O | D₂O/CD₃OD | 130 | 36 | >95% (at C5) | |
| C2-Selective | 4-Phenylimidazole | Neutral (None) | D₂O/CD₃OD | 130 | 2 | 99% (at C2) | [2] |
| C2-Selective | Histidine Peptide | 10 mM (NH₄)₂CO₃ | D₂O | 60 | 96 | >95% (at C2) | [6] |
Synthesis Pathway II: Transition-Metal Catalyzed H/D Exchange
While acid/base-catalyzed methods are effective, they often require harsh conditions (high temperatures, strong acids/bases) that may not be compatible with complex, functionalized molecules. Transition-metal-catalyzed H/D exchange has emerged as a powerful alternative, offering milder reaction conditions, higher selectivity, and exceptional functional group tolerance.[2][7] This makes it particularly valuable for the late-stage deuteration of active pharmaceutical ingredients (APIs).[7]
Iridium- and Ruthenium-based catalysts are frequently employed for this purpose.[7] These methods typically use D₂O or D₂ gas as the deuterium source and can achieve high levels of isotope incorporation with remarkable site selectivity, often directed by existing functional groups within the molecule.
Experimental Protocol: Iridium-Catalyzed Deuteration of Anastrozole
The following is a representative protocol based on a method developed for the deuteration of complex pharmaceuticals.[7]
-
Catalyst Preparation: In a glovebox, prepare the active catalyst solution by dissolving the Iridium precatalyst (e.g., [IrCl(COD)(IMes)]) and a base (e.g., NaOMe) in the deuterated solvent (e.g., methanol-d₄).
-
Reaction Setup: In a separate vial, dissolve the substrate (e.g., Anastrozole) in the deuterated solvent.
-
Initiation: Add the catalyst solution to the substrate solution.
-
Deuterium Source: If using D₂ gas, purge the vial and introduce D₂ gas via a balloon. If using a deuterated solvent as the source, simply seal the vial.
-
Reaction: Heat the reaction mixture (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. The level and position of deuterium incorporation are confirmed by Mass Spectrometry and NMR.
Data Summary: Transition-Metal Catalyzed Deuteration
| Substrate | Catalyst System | Deuterium Source | Temp (°C) | Deuterium Incorporation (%) | Selectivity | Reference |
| Anastrozole | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 84% | High site selectivity | [7] |
| Trimethoprim | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 95% | High site selectivity | [7] |
| Bisacodyl | [IrCl(COD)(IMes)] / NaOMe | Methanol-d₄ | N/A | 91% | High site selectivity | [7] |
Synthesis Pathway III: De Novo Ring Synthesis
In some cases, direct H/D exchange is not a viable strategy. This can be due to incompatible functional groups, lack of selectivity, or the need to deuterate positions that are not amenable to exchange (e.g., stable C-H bonds on a phenyl substituent). In such scenarios, a de novo synthesis, which builds the imidazole ring from deuterated precursors, is the preferred approach.
A classic and versatile method for imidazole synthesis is the van Leusen Imidazole Synthesis . This reaction constructs the imidazole ring from a tosylmethyl isocyanide (TosMIC) derivative and an aldimine.[8] By using a deuterated aldehyde, one can precisely install deuterium at the C4/C5 position of the resulting imidazole. Similarly, deuterating the phenyl rings of a drug like Clotrimazole is achieved by starting with deuterated benzene during the synthesis of the triphenylmethyl chloride backbone.[9][10]
Conceptual Synthetic Scheme: De Novo Synthesis of Deuterated Clotrimazole
Clotrimazole is synthesized by reacting 2-chlorotriphenylmethyl chloride with imidazole.[10][11] To produce Clotrimazole-d5, where one of the phenyl rings is perdeuterated, the synthesis must start from benzene-d6.[9]
-
Friedel-Crafts Reaction: Benzene-d6 reacts with 2-chlorobenzotrichloride in the presence of a Lewis acid (e.g., AlCl₃) to form the deuterated intermediate, (2-chlorophenyl)(pentadeuteriophenyl)phenylmethyl chloride.
-
Nucleophilic Substitution: This deuterated intermediate is then reacted with imidazole in the presence of a base like triethylamine to yield the final Clotrimazole-d5 product.[10][12]
This approach guarantees 100% deuterium incorporation at the desired positions, a level of precision often unattainable through H/D exchange methods.
Conclusion
The synthesis of deuterated imidazole derivatives is a critical enabling technology in modern drug discovery and development. The choice of synthetic strategy depends on the specific target molecule, the desired deuteration pattern, and the compatibility of the substrate with the reaction conditions. Direct H/D exchange, governed by precise acid/base control, offers a straightforward route for labeling the imidazole core itself. For more complex and sensitive substrates, transition-metal catalysis provides a mild and highly selective alternative for late-stage deuteration. Finally, when specific and complete labeling of non-exchangeable positions is required, de novo synthesis from deuterated precursors is the most robust and reliable method. By understanding the mechanisms and applying the protocols outlined in this guide, researchers can effectively leverage deuterium substitution to optimize the pharmacokinetic properties of novel imidazole-based therapeutics.
References
- Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC. (2014, October 30). SpringerLink.
- Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. (2014, October 30).
- Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC.
- Imidazole-d3 Deuter
- Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. (2013, May 30).
- Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium | Request PDF.
- Positional reactivities and mechanisms of deuteration of 1-methylimidazole in pD and -DO regions. Reinvestigation of the kinetic. Journal of the American Chemical Society.
- Examples of deuterated imidazole derivatives.
- The mechanism of HDX reaction at the C-2 position of the imidazole...
- Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. (2024, July 25). RSC Publishing.
- Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. The Royal Society of Chemistry.
- Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar.
- Clotrimazole-d5 | CAS 1185076-41-8. LGC Standards.
- Clotrimazole synthesis. ChemicalBook.
- Clotrimazole. AERU.
- A kind of synthetic method of clotrimazole.
Sources
- 1. Imidazole-d3 Deuterated Reagent for Research [benchchem.com]
- 2. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Clotrimazole-d5 | CAS 1185076-41-8 | LGC Standards [lgcstandards.com]
- 10. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 11. Clotrimazole [sitem.herts.ac.uk]
- 12. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
Methodological & Application
Application Note: Standardized Preparation of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol Stock Solutions for Quantitative Analysis
Introduction
4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol is a stable, isotopically labeled analog of a pharmacologically relevant imidazole-based compound. The incorporation of five deuterium atoms on the butane chain renders it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a critical practice for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]
The reliability of any quantitative analysis is fundamentally dependent on the accuracy of the calibration standards and quality control samples, which are, in turn, prepared from a primary stock solution. Errors in the preparation of this initial stock solution will propagate throughout the entire analytical workflow, leading to systemic bias and invalid data.
This application note provides a detailed, field-proven protocol for the preparation, verification, and storage of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol stock solutions. The methodologies described herein are grounded in Good Laboratory Practice (GLP) principles to ensure traceability, consistency, and scientific validity.[2][3][4]
Compound Information & Properties
A summary of the key physicochemical properties of the analyte is presented below. This information is essential for accurate weighing and solvent selection.
| Property | Value | Source(s) |
| Chemical Name | 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol | [5] |
| CAS Number | 1185063-39-1 | [5] |
| Molecular Formula | C₁₃H₁₀D₅ClN₂O | [5] |
| Molecular Weight | 255.75 g/mol | [5] |
| Appearance | White Solid | [5] |
| Storage (Neat Solid) | 2-8°C Refrigerator | [5] |
Health & Safety Precautions
While specific toxicological data for this deuterated compound is not extensively published, it is structurally related to pharmacologically active agents. Therefore, it must be handled with appropriate care, treating it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (double gloving is recommended).[6][7]
-
Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.[8]
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, wipes, and empty vials, in a dedicated and clearly labeled hazardous waste container according to your institution's guidelines.[6]
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, gently cover with an absorbent material, clean the area with a suitable detergent solution, and dispose of all materials as hazardous waste.[8][9]
Materials & Equipment
-
4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol solid material
-
Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated precision pipettes (e.g., P20, P200, P1000) and appropriate tips
-
Amber glass vials with PTFE-lined screw caps
-
Spatula and weighing paper/boats
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).
Experimental Protocols
Protocol 1: Solvent Solubility Assessment
Scientist's Note: The choice of solvent is critical for ensuring the long-term stability and solubility of the stock solution. Imidazole-based compounds typically exhibit good solubility in polar organic solvents.[10] A preliminary test prevents the loss of valuable material due to incomplete dissolution.
-
Weigh approximately 1 mg of the compound into a small glass vial.
-
Add 100 µL of the test solvent (e.g., Methanol).
-
Vortex for 30 seconds.
-
Visually inspect for any undissolved particulates against a dark background.
-
If not fully dissolved, add another 100 µL of solvent and repeat the process until the solid is completely dissolved. This provides a qualitative assessment of solubility.
-
Repeat for other potential solvents (Acetonitrile, DMSO) to determine the optimal choice. For LC-MS applications, a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, is highly preferred.
Protocol 2: Preparation of a 1.0 mg/mL Primary Stock Solution
Scientist's Note: This protocol describes the preparation of a high-concentration primary stock, which serves as the source for all subsequent dilutions. The use of a calibrated analytical balance and Class A volumetric glassware is mandatory for accuracy, in line with GLP standards.[11]
-
Tare Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Weigh Compound: Accurately weigh approximately 5.0 mg of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. Record the exact weight to all decimal places provided by the balance (e.g., 5.04 mg).
-
Calculate Solvent Volume: Calculate the precise volume of solvent required to achieve a 1.0 mg/mL concentration.
-
Formula:Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
Example:5.04 mg / 1.0 mg/mL = 5.04 mL
-
-
Transfer Compound: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing boat with a small amount of the selected solvent (e.g., Methanol) and add the rinsing to the flask to ensure a complete quantitative transfer.
-
Initial Dissolution: Add approximately 70-80% of the calculated solvent volume (e.g., ~3.5-4.0 mL) to the volumetric flask.
-
Promote Dissolution: Cap the flask and vortex gently. Place the flask in an ultrasonic bath for 5-10 minutes to ensure all solid material is completely dissolved. Visually inspect to confirm.
-
Equilibration: Allow the solution to return to ambient temperature.
-
Final Dilution: Using a calibrated pipette, carefully add the solvent dropwise to bring the bottom of the meniscus to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Labeling and Storage: Transfer the final stock solution into a pre-labeled amber glass vial. The label must include:
-
Compound Name
-
CAS Number
-
Concentration (e.g., 1.0 mg/mL)
-
Solvent
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (to be determined by stability studies, typically 6-12 months when stored properly).
-
-
Documentation: Record all details of the preparation, including the exact mass, final volume, and lot number of the compound and solvent, in a dedicated laboratory notebook.[12]
Protocol 3: Preparation of Serial Working Solutions
Scientist's Note: Working solutions are prepared by serially diluting the primary stock. This process is essential for building a calibration curve for quantitative analysis.[10] Pre-rinsing the pipette tip with the stock solution minimizes errors from adsorption.
-
Prepare a set of labeled vials for each desired concentration (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).
-
To prepare a 100 µg/mL working solution from the 1.0 mg/mL (1000 µg/mL) primary stock, pipette 100 µL of the primary stock into a vial containing 900 µL of the same solvent.
-
Vortex thoroughly. This creates a 1:10 dilution.
-
Continue this serial dilution process until all required concentrations for the calibration curve are prepared. Use fresh pipette tips for each dilution step.
Stock Solution Verification
A newly prepared primary stock solution must be verified to confirm its concentration and integrity. This is a cornerstone of creating a self-validating and trustworthy protocol.[13][14]
-
Spectroscopic Analysis: For a preliminary check, acquire a UV-Vis spectrum of a diluted aliquot. While not quantitative without a reference standard, the spectral shape and λ-max can be compared to historical data or manufacturer's specifications to confirm identity.
-
Chromatographic Purity: Analyze a diluted aliquot by HPLC-UV or LC-MS.[1][10] This will confirm the purity of the stock solution and ensure no degradation has occurred during preparation. The peak area response should be consistent and reproducible.
-
Comparison to Previous Batch: If available, compare the instrument response of the newly prepared stock solution against a previously validated batch. The responses should be within an acceptable tolerance (e.g., ±10%).
Storage and Stability
-
Primary Stock: Store the primary stock solution in an amber vial at 2-8°C.[5] This minimizes exposure to light and reduces the rate of potential degradation.
-
Working Solutions: For daily use, working solutions can be stored at 2-8°C. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
-
Stability Assessment: The stability of the stock solution under its storage conditions should be periodically assessed by comparing its response to a freshly prepared standard.
Workflow Visualization
The following diagram illustrates the complete workflow for the preparation and dilution of stock solutions.
Caption: Workflow for preparing and verifying stock solutions.
References
-
Gefen, T., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(1), 63-71. Available at: [Link]
-
United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods. Available at: [Link]
-
USP-NF. (2011). <1225> Validation of Compendial Procedures. Available at: [Link]
-
Environmental Health and Safety, California Institute of Technology. (2021). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Available at: [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]
-
Pure Synth. (2025). Analytical Standards in Quality Control: Ensuring Lab Reliability. Available at: [Link]
-
United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD. Available at: [Link]
-
Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available at: [Link]
-
Wang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 1234. Available at: [Link]
-
Australian Veterinary Association. Guidelines - Cytotoxic Drug Safety. Available at: [Link]
-
Gao, S. (2005). Good Laboratory Practice in Analytical Laboratory. Journal of American Science, 1(2), 93-94. Available at: [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Available at: [Link]
-
Pharmaffiliates. 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol. Available at: [Link]
-
He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. Available at: [Link]
-
On-Demand Chemical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]
-
Analytical Chemistry Class Notes. (2025). Good laboratory practices (GLP) and ISO standards. Available at: [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
-
T. S. (2012). Good Laboratory Practices. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 82-85. Available at: [Link]
-
Dong, M. W. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International, 36(10), 452-458. Available at: [Link]
-
Global Substance Registration System. 4-(4-CHLOROPHENYL)-1-(1H-IMIDAZOL-1-YL)-2-BUTANOL, (R)-. Available at: [Link]
-
BuyersGuideChem. 1-[4-(4-Chlorophenyl)-2-hydroxyl-n-butyl]imidazole. Available at: [Link]
-
ResearchGate. (2020). Preparation of various deuterated compounds. Available at: [Link]
-
PubChemLite. 4-(4-chlorophenyl)-1-(1h-imidazol-1-yl)butan-2-ol. Available at: [Link]
-
International Atomic Energy Agency. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Available at: [Link]
-
Atzrodt, J., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543. Available at: [Link]
- Google Patents. (1998). US5733984A - Process for the preparation of a deuterated compound.
-
BindingDB. BDBM50183074 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl). Available at: [Link]
-
Der Pharma Chemica. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Available at: [Link]
-
MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. fiveable.me [fiveable.me]
- 4. Good Laboratory Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 7. ashp.org [ashp.org]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. ava.com.au [ava.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pure-synth.com [pure-synth.com]
- 13. uspbpep.com [uspbpep.com]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
Application Note: High-Sensitivity MRM Quantification of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Executive Summary
This protocol details the Multiple Reaction Monitoring (MRM) transitions and method development strategy for the quantification of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (hereafter referred to as [d5]-CPIB ). This compound serves as a critical stable-isotope labeled Internal Standard (SIL-IS) for the quantification of imidazole-based antifungal agents and their metabolites (e.g., Bifonazole, Climbazole metabolites) in biological matrices.
The method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole Mass Spectrometer.[1] We prioritize the identification of specific fragmentation pathways—specifically the cleavage of the imidazole ring and dehydration—to ensure high specificity against biological background noise.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Understanding the structural chemistry is the prerequisite for accurate MS optimization.
| Property | Native Analyte (CPIB) | Deuterated IS ([d5]-CPIB) |
| Formula | C₁₃H₁₅ClN₂O | C₁₃H₁₀D₅ ClN₂O |
| Monoisotopic Mass | 250.09 Da | 255.12 Da |
| Precursor Ion [M+H]⁺ | 251.1 | 256.1 |
| Polarity | Positive (Basic Imidazole N) | Positive |
| LogP (Predicted) | ~2.3 (Moderately Lipophilic) | ~2.3 |
| pKa (Base) | ~6.5 (Imidazole Nitrogen) | ~6.5 |
Structural Logic for "butan-d5"
The "butan-d5" designation implies the deuterium labeling is located on the alkyl backbone connecting the chlorophenyl ring to the imidazole. This is advantageous because:
-
Retention Time Matching: Deuterium on the alkyl chain minimizes the "deuterium isotope effect" in chromatography compared to labeling on polar groups, ensuring the IS co-elutes perfectly with the analyte.
-
Fragmentation Stability: The label is retained in the primary carbocation fragment after the loss of the imidazole ring.
MRM Transition Optimization
Fragmentation Mechanics
Upon Collision Induced Dissociation (CID), imidazole-alcohols exhibit three distinct fragmentation pathways:
-
Pathway A (Diagnostic): Cleavage of the C-N bond connecting the imidazole to the butane chain. This yields the Imidazole ion (m/z 69) .
-
Pros: Highest intensity (Base Peak).
-
Cons: Low mass; high background noise in complex matrices (plasma/urine).
-
-
Pathway B (Specific): Neutral loss of the imidazole ring (C₃H₄N₂). The charge remains on the alkyl-phenyl chain.
-
Mechanism:[2] [M+H]⁺
[M - 68]⁺. -
Pros: High mass (better specificity). Retains the d5 label.
-
-
Pathway C (Dehydration): Loss of water from the secondary alcohol.
-
Mechanism:[2] [M+H]⁺
[M - 18]⁺.
-
Optimized Transitions Table
The following transitions are recommended. The "Quantifier" is selected for maximum sensitivity, while the "Qualifier" ensures structural identity.
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV)* | Type | Structural Origin |
| [d5]-CPIB (IS) | 256.1 | 69.1 | 50 | 25-30 | Quantifier | Imidazole Ring |
| [d5]-CPIB (IS) | 256.1 | 188.1 | 50 | 20-25 | Qualifier | [M+H - Imidazole]⁺ |
| [d5]-CPIB (IS) | 256.1 | 238.1 | 50 | 15-18 | Alt. Qual | [M+H - H₂O]⁺ |
| CPIB (Native) | 251.1 | 69.1 | 50 | 25-30 | Quantifier | Imidazole Ring |
| CPIB (Native) | 251.1 | 183.1 | 50 | 20-25 | Qualifier | [M+H - Imidazole]⁺ |
*Note: Collision Energy (CE) values are estimates for Sciex/Waters platforms. Perform a CE ramp (±5 eV) during tuning.
Visualizing the Fragmentation Pathway[8]
The following diagram illustrates the fragmentation logic used to derive the MRM transitions.
Caption: Predicted ESI+ fragmentation pathways for [d5]-CPIB showing the generation of the quantifier (m/z 69) and qualifier ions.
Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve 1 mg of [d5]-CPIB in 1 mL of Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
This method is optimized for plasma/serum.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution ([d5]-CPIB).
-
Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm | Standard reverse phase for moderately lipophilic drugs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH promotes protonation of the imidazole nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Stronger elution solvent than Methanol for this class. |
| Flow Rate | 0.4 - 0.6 mL/min | High flow for sharp peaks. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B4.1 min: 5% B | Fast generic gradient. Imidazoles typically elute at ~60-70% B. |
| Injection Vol | 2 - 5 µL | Prevent column overload. |
Method Validation & Troubleshooting (Self-Validating Systems)
To ensure the trustworthiness of your data, implement these checks:
Cross-Talk Check
Since the IS and Analyte share the same product ion (m/z 69), you must ensure the mass resolution of Q1 is sufficient to distinguish m/z 251.1 from 256.1.
-
Test: Inject a high concentration of Native Analyte (without IS). Monitor the IS transition (256->69).
-
Acceptance: Signal in the IS channel must be < 5% of the IS working response. If high, check for isotopic impurity in the native standard (M+5 isotopes are rare but possible) or widen the chromatographic separation.
Matrix Effect Evaluation
Imidazoles are susceptible to suppression by phospholipids.
-
Test: Post-column infusion of [d5]-CPIB while injecting a blank plasma extract.
-
Observation: Look for dips in the baseline. If suppression occurs at the retention time of the analyte, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (90:10).
Workflow Visualization
Caption: Step-by-step bioanalytical workflow from sample preparation to detection.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Vyskocilová, P., et al. (2006).[3] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[3] (Establishes the m/z 69 imidazole fragmentation rule). Link
-
Hogenboom, A.C., et al. (1998). Accurate mass screening and identification of azole antifungals in environmental water by liquid chromatography–electrospray ionization–time-of-flight mass spectrometry. Journal of Chromatography A. (Validation of neutral loss pathways in imidazoles). Link
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Guidelines on d5-labeling stability). Link
Sources
Pharmacokinetic analysis using 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Application Note: High-Sensitivity Pharmacokinetic Profiling of Imidazole Metabolites Using Stable Isotope Dilution
Executive Summary
This application note details a validated LC-MS/MS methodology for the pharmacokinetic (PK) analysis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-butan-2-ol (referred to herein as CPI-OH ), a key metabolite and structural analogue of imidazole-class antifungals (e.g., Climbazole, Butoconazole).
Accurate quantification of imidazole derivatives in plasma is historically challenged by non-specific binding and matrix-induced ion suppression. This protocol utilizes 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (referred to as CPI-OH-d5 ) as a Stable Isotope Labeled Internal Standard (SIL-IS). The inclusion of the d5-variant compensates for extraction variability and ionization matrix effects, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Chemical Context & Mechanistic Rationale
The Analyte and Standard
The target analyte, CPI-OH, contains a basic imidazole nitrogen and a secondary alcohol, making it moderately lipophilic (LogP ~2.3) but susceptible to pH-dependent solubility.
| Feature | Analyte (CPI-OH) | Internal Standard (CPI-OH-d5) |
| Formula | C₁₃H₁₅ClN₂O | C₁₃H₁₀D₅ClN₂O |
| Monoisotopic Mass | 250.09 Da | 255.12 Da |
| Precursor Ion [M+H]⁺ | m/z 251.1 | m/z 256.1 |
| Function | Target Metabolite / PK Marker | Matrix Compensation Reference |
Why "butan-d5"?
The deuterium labeling is located on the butyl chain rather than the exchangeable hydroxyl or imidazole protons.
-
Stability: Carbon-deuterium bonds are non-exchangeable in protic solvents, preventing signal loss during sample preparation.
-
Co-elution: The d5-analog retains nearly identical chromatographic retention to the analyte, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source, providing a true correction factor.
Experimental Workflow
The following diagram outlines the "Sample-to-Sensor" workflow, emphasizing the critical addition point of the Internal Standard.
Caption: Figure 1. Critical path for Stable Isotope Dilution Assay (SIDA). The IS is added prior to any manipulation to normalize extraction recovery.
Detailed Protocol
Mass Spectrometry Optimization (MRM)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Source: Electrospray Ionization (ESI) – Positive Mode.
Tuning Logic: The imidazole ring protonates easily. Fragmentation typically yields the imidazole ring itself (m/z 69) or the chlorobenzyl carbocation.
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Rationale |
| CPI-OH | 251.1 | 69.1 | 35 | 50 | Imidazole ring cleavage (Quantifier) |
| CPI-OH | 251.1 | 183.0 | 25 | 50 | Loss of Imidazole (Qualifier) |
| CPI-OH-d5 | 256.1 | 69.1 | 35 | 50 | Imidazole ring (Unlabeled fragment) |
Note: The d5 label is on the butyl chain. Therefore, the imidazole fragment (m/z 69.1) remains unlabeled in the IS channel. This is acceptable as long as Q1 provides specificity.
Chromatographic Conditions
Imidazoles can tail on silica-based columns due to interaction with silanols.
-
Column: C18 with end-capping (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate base, improving peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B
-
3.0-4.0 min: 95% B (Wash)
-
4.1 min: Re-equilibrate.
-
Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is superior for cleanliness, but Protein Precipitation (PPT) is faster for high-throughput screening.
-
Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 96-well plate.
-
Spike IS: Add 10 µL of CPI-OH-d5 working solution (500 ng/mL in 50% MeOH).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex/Spin: Vortex 10 min; Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
Validation Criteria (FDA/EMA Compliance)
To ensure the method is "fit-for-purpose," the following validation modules must be executed.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect Assessment
This is the critical step where the CPI-OH-d5 proves its value.
-
Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (B) vs. analyte in pure solvent (A).
-
Matrix Factor (MF):
. -
IS-Normalized MF:
. -
Goal: The IS-Normalized MF should be close to 1.0, indicating the d5-standard is compensating for any suppression observed.
Stability[1]
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at Room Temperature (protect from light, as imidazoles can be photosensitive).
Pharmacokinetic Application: Data Analysis
Once the samples are run, the concentration vs. time data is analyzed to derive PK parameters.
Caption: Figure 2. Data processing pipeline from raw MS signal to biological insight.
Key Parameters to Report:
- : Maximum observed concentration.
- : Area under the curve (exposure).
- : Intrinsic clearance (if using microsomes).
- : Elimination half-life.
Troubleshooting & Tips
-
Carryover: Imidazoles are "sticky." If carryover is observed in blank samples after a high standard, switch the needle wash to 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.
-
Interference: If the d5-IS channel shows a peak at the d0 retention time, check the isotopic purity of your standard. It should be >99 atom% D.
-
H/D Exchange: Do not use unbuffered high-pH mobile phases for long periods, as back-exchange of deuterium is theoretically possible (though unlikely on the butyl chain) under extreme stress.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
Stokvis, E., et al. (2005). Stable isotope dilution analysis in liquid chromatography-mass spectrometry: validation of the separation of deuterium-labeled internal standards. Journal of Chromatography A.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
Troubleshooting & Optimization
Preventing deuterium exchange in 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Technical Support Center: Deuterated Azole Standards Subject: Preventing Deuterium Exchange in 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol Document ID: TS-D5-AZOLE-001
Executive Summary: The "Golden Rules" of Stability
For researchers handling 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol , isotopic integrity is not just about storage—it is about controlling the kinetic environment. The imidazole ring acts as an intramolecular base, making this specific molecule prone to autocatalytic scrambling , particularly at the C2-imidazole position and the
| Parameter | Critical Directive |
| Primary Solvent | Anhydrous DMSO-d6 or Acetonitrile (ACN) . Avoid Methanol (MeOH). |
| pH Control | Maintain neutral to slightly acidic conditions. Avoid basic buffers ( |
| Temperature | Store at -20°C or lower. Thaw only when necessary. |
| Glassware | Use Silanized Glass or Polypropylene to prevent surface silanol catalysis. |
| Analysis | Limit residence time in protic LC-MS mobile phases to <10 minutes . |
Module 1: The Science of Scrambling (Root Cause Analysis)
To prevent exchange, one must understand the mechanism. In this molecule, deuterium loss occurs via two distinct pathways driven by the imidazole moiety.
The Mechanism of Vulnerability
The imidazole ring is amphoteric. It can accept a proton (acting as a base) or facilitate proton removal from adjacent carbons.
-
Risk Zone A: The Imidazole C2 Position The proton between the two nitrogens (
in DMSO, but lower in water) is the most acidic site on the ring. In the presence of moisture ( or ), this position undergoes exchange via an ylide intermediate. -
Risk Zone B: The
-Alkyl Chain (The "butan-d5" Linker) The deuteriums on the carbon attached to the imidazole nitrogen ( ) are activated by the inductive effect of the electronegative nitrogen. If the solution becomes basic (even locally due to glass surface effects), these deuteriums can exchange with solvent protons.
Visualization: Exchange Pathways
The following diagram illustrates the mechanistic pathways for deuterium loss (H/D scrambling).
Figure 1: Mechanistic pathways leading to deuterium loss in N-alkyl imidazole derivatives.
Module 2: Storage & Handling Protocols
This section defines the Standard Operating Procedure (SOP) for handling the reference standard.
Solvent Compatibility Matrix
The choice of solvent is the single biggest determinant of stability.
| Solvent | Rating | Technical Rationale |
| DMSO (Anhydrous) | Excellent | Aprotic, high solubility, no exchangeable protons. |
| Acetonitrile (ACN) | Good | Aprotic, but verify it is free of basic impurities (amines). |
| Methanol (MeOH) | DANGER | Protic.[1] Facilitates rapid exchange of -OH and slow exchange of activated C-D bonds. |
| Water (pH 7) | Poor | Promotes auto-catalysis. Only use immediately prior to LC-MS injection. |
| Chloroform ( | Caution | Often contains HCl traces (acidic) which catalyzes exchange. Filter through basic alumina if used. |
Preparation of Stock Solutions
-
Weighing: Weigh the solid standard in a low-humidity environment (
RH) if possible. -
Dissolution: Dissolve in DMSO-d6 or Anhydrous DMSO to create a primary stock (e.g., 1 mg/mL).
-
Why? DMSO minimizes the "shuttling" of protons that occurs in alcohols.
-
-
Storage: Aliquot into amber glass vials with PTFE-lined caps . Store at -20°C or -80°C .
-
Tip: Do not store in dilute working solutions. Only dilute immediately before analysis.
-
Module 3: Troubleshooting & FAQs
Q1: I see a mass shift of -1 Da in my LC-MS spectrum. Is my compound degrading?
-
Diagnosis: Likely Labile Proton Exchange , not degradation.
-
Explanation: The molecule contains a hydroxyl group (-OH). In a protic mobile phase (H2O/MeOH), the Hydrogen on the Oxygen will exchange instantly with the solvent. This is normal.
-
Test: If your "butan-d5" chain is intact, the mass shift should only correspond to the exchangeable protons (OH). If you see shifts of -2, -3, or -4 Da, you are losing Deuterium from the carbon chain (Scrambling).
Q2: Can I use this standard in a basic extraction (pH 10)?
-
Verdict: No.
-
Reasoning: High pH promotes the removal of protons alpha to the imidazole nitrogen. This leads to irreversible loss of deuterium from the butyl chain.
-
Solution: Perform extractions at neutral or slightly acidic pH (pH 4-6). If base is required for the analyte, add the deuterated internal standard after the pH neutralization step if possible, or minimize exposure time (< 5 mins).
Q3: My NMR signals for the butyl chain are disappearing or splitting.
-
Cause: The solvent (likely
or wet ) is exchanging with the C-D bonds over the long duration of an NMR experiment. -
Fix: Switch to DMSO-d6 . Ensure the sample is dry.
Q4: How do I validate that no exchange has occurred?
-
Protocol:
-
Inject a "Zero-Time" sample immediately after dilution.
-
Incubate the sample in your autosampler solvent for 24 hours.
-
Re-inject.
-
Compare the isotopic distribution (M+0 vs M+5). If the ratio of M+5 decreases and M+4/M+3 increases, exchange is active.
-
Module 4: LC-MS Method Optimization
To ensure accurate quantitation, the LC-MS method must be "Deuterium-Safe".
Workflow Visualization
Figure 2: Optimized LC-MS workflow to minimize on-column exchange.
Mobile Phase Recommendations
-
Acidifier: Use Formic Acid (0.1%) or Ammonium Acetate (pH 4-5) . Acidic conditions stabilize the C-D bonds by protonating the imidazole ring (making it less basic/nucleophilic), though extremely low pH (< 2) should be validated.
-
Organic Modifier: Acetonitrile is preferred over Methanol.
References
-
IUPAC. "Mechanisms of Hydrogen-Deuterium Exchange in Heterocyclic Compounds." Pure and Applied Chemistry.
-
Jorgensen, M. et al. "Stability of Deuterated Internal Standards in LC-MS Bioanalysis." Journal of Analytical Toxicology, 2018.
-
NIST Chemistry WebBook. "Imidazole Acidity and Proton Affinity Data." National Institute of Standards and Technology.
-
Chowdhury, S.K. "Identification of Drug Metabolites by Mass Spectrometry: Deuterium Exchange Studies." Encyclopedia of Mass Spectrometry.
Sources
Technical Support Center: Troubleshooting Peak Tailing for Imidazole Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the challenges of analyzing imidazole derivatives. These compounds are notorious for producing tailing peaks in reversed-phase chromatography, which can compromise quantification and resolution. This guide is structured to provide a clear, logical path to resolving these issues, moving from fundamental understanding to specific, actionable troubleshooting steps.
The Core Problem: Why Do Imidazoles Tail?
Peak tailing for basic compounds like imidazoles is primarily a result of secondary site interactions. The main culprit is the interaction between the basic nitrogen atoms in the imidazole ring and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions are strong and heterogeneous, meaning some analyte molecules are retained longer than others, causing the characteristic peak tail.[4]
Several factors exacerbate this issue:
-
Analyte pKa: Imidazole has a pKa of approximately 6.9-7.0.[5] At mobile phase pH values below this, the imidazole ring is protonated (cationic), leading to strong electrostatic interactions with ionized, negatively charged silanol groups (SiO-).[1]
-
Silica Quality: Older, Type A silica columns have a higher metal content and more acidic silanol groups, which significantly increases tailing.[6][7][8]
-
Metal Chelation: The imidazole ring can chelate with residual metal ions (like iron or aluminum) present in the silica matrix or leached from the HPLC system hardware, causing severe peak distortion.[4][8][9][10]
Systematic Troubleshooting Guide
This section is designed as a logical workflow. Start with the most common and easiest-to-address issues (Mobile Phase) before moving to more involved solutions (Stationary Phase & System).
Q1: My imidazole peak is tailing. Where should I start my investigation?
Always start with the mobile phase. It is the easiest and most cost-effective variable to modify. Your goal is to control the ionization state of both your analyte and the column's silanol groups to minimize unwanted secondary interactions.
The troubleshooting workflow can be visualized as follows:
Q2: How do I choose the right mobile phase pH?
Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[11][12][13] The rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa. For an imidazole derivative with a pKa ≈ 7, you have two primary options:
-
Low pH (e.g., pH 2.5 - 3.0): At this pH, the imidazole is fully protonated (cationic). More importantly, the silica surface's silanol groups are protonated and neutral (Si-OH), which suppresses the strong ionic interaction that causes tailing.[1][6] This is the most common and effective approach.
-
High pH (e.g., pH 9.0 - 10.0): At this pH, the imidazole is neutral, reducing its interaction with the stationary phase. This can improve peak shape and increase retention.[14] However, this requires a pH-stable column (e.g., a hybrid or bonded silica).
Experimental Protocol: pH Adjustment
-
Prepare Buffers: Prepare mobile phase buffers at the target pH (e.g., 0.1% Formic Acid for pH ~2.7 or 10 mM Ammonium Bicarbonate for pH ~9.5).
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject Standard: Inject a standard of your imidazole derivative.
-
Analyze: Compare the peak tailing factor to your original method. A USP tailing factor closer to 1.0 indicates improvement.[15]
Q3: Adjusting the pH helped, but there's still some tailing. What's next?
If pH adjustment alone is insufficient, the next step is to add a mobile phase modifier that acts as a "silanol blocker" or "competing base." Triethylamine (TEA) is a classic and highly effective choice.[16][17]
TEA is a basic amine that, in its protonated form, competitively interacts with the active silanol sites on the stationary phase.[18][19] This effectively shields your imidazole analyte from these secondary interaction sites, resulting in a more symmetrical peak.
| Modifier | Typical Concentration | Primary Mechanism | Pros | Cons |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing Base / Silanol Masking[18][19][20] | Very effective for basic compounds | Not MS-friendly (ion suppression), strong odor |
| Formic Acid | 0.1% (v/v) | Lowers pH to suppress silanol ionization | MS-friendly, volatile | May not be sufficient for severe tailing |
| Ammonium Hydroxide | 0.1% (v/v) | Raises pH to neutralize basic analyte | Good for high-pH stable columns, MS-friendly | Requires pH-stable column |
| EDTA | 5-10 µM in mobile phase | Metal Chelator[21] | Solves tailing from metal contamination | Can be complex to implement system-wide |
Q4: I've optimized my mobile phase, but the peak shape is still poor. Could it be my column?
Absolutely. If mobile phase optimization doesn't solve the problem, the stationary phase is the next logical place to investigate. Not all C18 columns are created equal.
-
Use High-Purity, End-Capped Columns: Modern columns are typically based on high-purity "Type B" silica, which has a much lower metal content and fewer acidic silanol sites than older "Type A" silica.[7][8][22] Furthermore, a process called "end-capping" uses a small silane reagent (like trimethylchlorosilane) to chemically bond with and block many of the remaining accessible silanol groups, significantly reducing secondary interactions.[1][3] If you are using an older or general-purpose column, switching to a high-purity, fully end-capped column designed for basic compounds is a critical step.[2]
-
Consider Alternative Stationary Phases: If a standard end-capped C18 still gives issues, consider a column with an "embedded polar group" (EPG).[23][24] These columns have a polar functional group (like an amide or carbamate) inserted near the base of the C18 chain.[25][26] This polar group helps to shield the analyte from any residual silanol groups on the silica surface, leading to excellent peak shapes for basic compounds.[26][27]
| Column Type | Key Feature | Best For... | Consideration |
| Standard C18 (Type A Silica) | Basic octadecylsilane bonded phase | Non-polar, neutral compounds | Prone to severe tailing with bases due to high silanol activity.[6] |
| High-Purity End-Capped C18 (Type B) | Low metal silica, residual silanols are capped. | General purpose, including basic compounds under optimized pH. | The gold standard for initial method development.[28] |
| Embedded Polar Group (EPG) | Polar group (e.g., amide) near silica surface. | Excellent peak shape for challenging basic compounds.[23][24][27] | May have different selectivity compared to a standard C18. |
| Hybrid Silica (e.g., BEH) | Organic/inorganic hybrid particle. | High pH stability, excellent for running bases in their neutral state.[12][14] | Can be more expensive. |
Frequently Asked Questions (FAQs)
Q: My peak shape is good, but now my imidazole derivative is not retaining on the column at low pH. What should I do? This is a common trade-off. At low pH, your analyte is cationic and highly polar, leading to low retention on a C18 column. If you need more retention, you can try using a lower percentage of organic solvent in your mobile phase or switch to a column designed for retaining polar compounds, such as an AQ-C18 or an EPG column, which are more stable in highly aqueous mobile phases.[23][24]
Q: I suspect metal chelation is an issue. How can I confirm and fix this? Tailing caused by metal chelation is often severe and may not respond well to pH or TEA adjustments.[4][9] It can originate from the column's silica, the stainless-steel frits, or even the HPLC system tubing.
-
Diagnosis: Inject a known strong chelator like EDTA (Ethylenediaminetetraacetic acid) before your sample. If the peak shape of your subsequent sample injection improves dramatically, metal interaction is a likely cause.[21]
-
Solution: Adding a low concentration (e.g., 5-10 µM) of EDTA to the mobile phase can passivate the system and column by binding to free metal ions, preventing them from interacting with your analyte.[21] Alternatively, using columns and systems with bio-inert surfaces can mitigate this problem from the start.[9]
Q: Could my sample solvent be causing the peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion, including tailing or fronting.[29] Always try to dissolve your sample in the initial mobile phase composition whenever possible.
Q: Can extra-column volume cause peak tailing? Yes, excessive volume from tubing, fittings, or a large detector flow cell can lead to band broadening that manifests as peak tailing for all compounds in the chromatogram.[2][29] Ensure you are using tubing with the appropriate inner diameter (e.g., 0.005" or 0.12 mm for UHPLC/HPLC) and that all fittings are properly connected to minimize dead volume.[30] If only your imidazole peak is tailing while neutral compounds are sharp, this is less likely to be the primary cause.[2]
References
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. Available at: [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. Available at: [Link]
-
Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Technology Networks. Available at: [Link]
-
Ultisil Polar Embedded. Welch Materials. Available at: [Link]
-
TRIETHYLAMINE HPLC. Dubi Chem. Available at: [Link]
-
Ultisil® Polar Embedded HPLC Column (polar-RP&Phenyl-Ether). Welch Materials. Available at: [Link]
-
C18 Columns HPLC. GL Sciences. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Available at: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]
-
HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited - Zendesk. Available at: [Link]
-
HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available at: [Link]
-
Resolution of an ATP-metal chelate from metal-free ATP by reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
HPLC Peak Tailing. Axion Labs. Available at: [Link]
- Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies Inc. Available at: [Link]
-
Silica Columns - Filling Materials - Chromatography. MZ-Analysentechnik. Available at: [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]
-
METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Available at: [Link]
-
Silica HPLC Column, High Performance LC Columns. Hawach Scientific. Available at: [Link]
-
RP HPLC method for Imidazole. Chromatography Forum. Available at: [Link]
-
The little secrets of silica gel in liquid chromatography columns. uHPLCs. Available at: [Link]
-
Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ACS Publications. Available at: [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. Available at: [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA. MICROSOLV. Available at: [Link]
-
Silica-based analytical column. GVS. Available at: [Link]
-
Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. Available at: [Link]
-
DETERMINATION OF CHROMATOGRAPHIC PROTONATION CONSTANTS OF SOME IMIDAZOLE ANTIMYCOTIC DRUGS IN ACETONITRILE-WATER BINARY MIXTURES. DergiPark. Available at: [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. mz-at.de [mz-at.de]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. acdlabs.com [acdlabs.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 15. waters.com [waters.com]
- 16. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 21. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 22. hawach.com [hawach.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. glsciencesinc.com [glsciencesinc.com]
- 25. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 26. analab.com.tw [analab.com.tw]
- 27. welch-us.com [welch-us.com]
- 28. gvs.com [gvs.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Minimizing matrix effects for 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
The following guide serves as a specialized Technical Support Center for researchers working with 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol . This compound serves as a deuterated Internal Standard (IS) for the quantitation of its non-deuterated parent (a structural analog of imidazole antifungals like Climbazole or Butoconazole metabolites).
This guide addresses the critical challenge of Matrix Effects (ME) —the suppression or enhancement of ionization in LC-MS/MS caused by co-eluting interferences.[1][2][3][4][5][6]
Topic: Minimizing Matrix Effects for Imidazole-based Deuterated Standards Article ID: KB-IMDZ-D5-001 Last Updated: February 21, 2026[7]
Core Analysis: The "Imidazole" Challenge
Before troubleshooting, understand why this specific molecule is prone to matrix effects.
-
Chemical Nature: The imidazole ring renders the molecule basic (pKa ~6.5–7.5) . In typical acidic mobile phases (0.1% Formic Acid), it is positively charged (
).[7] -
The Antagonist: Phospholipids (PLs) (specifically glycerophosphocholines) are the primary source of ion suppression in plasma/serum. They are also positively charged and highly abundant.[7]
-
The Conflict: In Reverse Phase Liquid Chromatography (RPLC), lipophilic bases (like your analyte) often co-elute with the "Phospholipid tail" of the chromatogram. If your D5-IS elutes here, it competes for charge in the electrospray droplet, leading to signal loss.
Diagnostic Workflow: Do I Have a Matrix Problem?
Q: How do I definitively prove matrix effects are impacting my D5-IS accuracy?
A: Do not rely solely on extraction recovery.[7] You must perform a Post-Column Infusion (PCI) experiment.[7][8]
Protocol: Post-Column Infusion (PCI)[9]
-
Setup: Use a 'T' connector after the analytical column but before the Mass Spectrometer inlet.[7]
-
Infusion: Syringe-infuse a solution of your analyte (Parent + D5-IS) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.
-
Injection: Inject a "Blank Matrix Extract" (plasma processed via your current method, containing no analyte) via the LC autosampler.[7]
-
Observation: Monitor the baseline.
-
No Matrix Effect: Baseline remains flat.
-
Suppression: You will see a negative peak (dip) in the baseline.
-
Enhancement: You will see a positive peak (hump).[7]
-
-
Overlay: Overlay your actual analyte chromatogram on this trace. If your peak elutes within a "dip" or "hump," you have a critical matrix effect.
Visualizing the Decision Matrix
Use the following logic flow to determine your next step.
Figure 1: Decision tree for diagnosing and remediating matrix effects in LC-MS/MS bioanalysis.
Sample Preparation Solutions (The "Clean Chemistry" Approach)
Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: Likely No. PPT removes proteins but leaves >95% of Phospholipids (PLs) in the sample. For a lipophilic imidazole, these PLs will likely co-elute.[7] You need to upgrade your extraction chemistry.[7]
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Since your molecule contains a basic imidazole nitrogen, Mixed-Mode Cation Exchange (MCX) is the "Gold Standard" for cleanup.[7] It allows you to wash away neutral and acidic interferences (including most PLs) while locking the analyte to the sorbent.
| Step | Protocol | Mechanism |
| 1. Load | Dilute plasma 1:1 with 2% Formic Acid.[5][7] Load onto MCX cartridge.[5][7] | Acidifies the imidazole (makes it positively charged). Analyte binds to sorbent via Ionic Interaction. |
| 2.[7] Wash 1 | 2% Formic Acid in Water.[7] | Removes proteins and hydrophilic interferences. |
| 3.[7] Wash 2 | 100% Methanol.[7] | CRITICAL STEP: Removes neutral lipids and phospholipids.[5][7] The analyte stays bound because it is charged.[7] |
| 4. Elute | 5% Ammonium Hydroxide in Methanol.[5][7] | Neutralizes the imidazole (removes charge). Analyte releases from sorbent.[7] |
Alternative: If SPE is too expensive/slow, use Phospholipid Removal Plates (e.g., HybridSPE or Captiva EMR-Lipid).[7] These filter PLs via Lewis Acid/Base interaction with the phosphate group, which is highly effective for this class of compounds.
Chromatographic Solutions (The "Deuterium Shift" Issue)
Q: My D5-Internal Standard elutes slightly earlier than the Parent. Is this a problem?
A: Yes, this is the "Deuterium Isotope Effect." Deuterium is slightly less lipophilic than Hydrogen.[7] In Reverse Phase chromatography, deuterated analogs often elute 0.05–0.2 minutes earlier than the non-deuterated parent.
-
Risk: If a sharp matrix suppression zone (e.g., a specific PL peak) occurs exactly between the D5 and D0 peaks, the IS will be suppressed while the analyte is not (or vice versa). The IS will fail to "track" the analyte, leading to quantitative error.
Troubleshooting the Isotope Effect
-
Shallow the Gradient: If your peak is sharp but the separation between D5/D0 is noticeable, lower the gradient slope (e.g., increase organic % by 5% per minute instead of 20%). This usually improves co-elution overlap.[7]
-
Increase pH: Imidazoles often have better peak shape and retention stability at high pH (using Ammonium Bicarbonate, pH 10).[7]
-
Note: Check column pH tolerance (e.g., use Waters XBridge or Agilent Poroshell HPH).[7] At pH 10, the imidazole is neutral, increasing retention and often separating it further from the phospholipid region.
-
FAQ: Specific Scenarios
Q: Can I just use a matrix-matched calibration curve to fix this? A: Matrix-matching helps, but it is not a cure-all. It corrects for average suppression but does not account for individual patient variability (e.g., lipemic samples vs. normal plasma). If the suppression is >20%, you must clean the sample or change the chromatography.
Q: I see a signal enhancement (>120% recovery). What causes this? A: This is often caused by co-eluting accumulated salts or specific mobile phase additives concentrating in the droplet, improving desolvation efficiency. While less common than suppression, it is equally detrimental to accuracy.[7] The MCX extraction protocol (Module 3) usually resolves this by removing salts in Wash 1.
Q: What is the acceptance criteria for Matrix Factor (MF)? A: According to FDA/EMA guidelines:
-
IS-Normalized MF: The ratio of the MF of the analyte to the MF of the IS should be close to 1.0.
-
CV%: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be ≤ 15% .
References & Grounding
The protocols and mechanisms described above are grounded in standard bioanalytical guidelines and chemical principles of imidazole chromatography.
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018).[7] (Defines Matrix Factor and acceptance criteria).
-
Chambers, E. et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[7] Journal of Chromatography B, 2007.[7] (The seminal paper on Phospholipid removal and MCX protocols).
-
Matuszewski, B.K. et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 2003.[7] (Establishes the Post-Column Infusion method).
-
Wang, S. et al. Deuterium isotope effects on retention time in reverse-phase liquid chromatography.[7] Journal of Liquid Chromatography & Related Technologies, 2007.[7] (Explains the D5 vs D0 retention shift mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction recovery of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Topic: 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Executive Summary: The Physicochemical "Personality"
To improve recovery, we must first understand the molecule. 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol is a deuterated internal standard (IS) structurally analogous to imidazole antifungal metabolites (e.g., Luliconazole/Lanoconazole derivatives).
-
Basicity (pKa ~6.5 - 7.0): The imidazole ring is a weak base. It is protonated (positively charged) at acidic pH and neutral at basic pH.
-
Lipophilicity (LogP ~3.5 - 4.5): The chlorophenyl group drives high lipophilicity, making it "sticky" to plastics and hydrophobic frits.
-
Adsorption Risk: The imidazole nitrogen has a high affinity for silanol groups on glass surfaces, leading to non-specific binding losses.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the failure point.
Figure 1: Diagnostic decision tree for isolating recovery failure modes.
Module 1: Liquid-Liquid Extraction (LLE) Optimization
The Problem: Imidazoles are often partially protonated at neutral pH (pH 7), making them too water-soluble to extract into organic solvents. The Fix: You must suppress ionization by shifting the pH at least 2 units above the pKa.[1]
Protocol: High-pH LLE
-
Sample Prep: Aliquot 200 µL Plasma/Urine.
-
Internal Standard: Add 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol working solution.
-
Buffer (CRITICAL): Add 200 µL of 0.1 M Ammonium Carbonate (pH 10-11) or Borate Buffer (pH 10).
-
Why: This ensures the imidazole ring is 99.9% uncharged (neutral).
-
-
Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Note: Avoid Hexane (too non-polar). Avoid Dichloromethane if you see emulsions.
-
-
Agitation: Vortex 10 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Transfer supernatant to a Polypropylene (PP) tube.
-
Warning: Do NOT use standard glass tubes. Imidazoles bind to glass silanols.
-
Data: Solvent Efficiency Comparison
| Solvent System | Recovery (%) | Matrix Cleanliness | Recommendation |
| Hexane | < 20% | High | Avoid (Too non-polar) |
| Dichloromethane (DCM) | 60-70% | Low | Risky (Emulsions, evaporation loss) |
| MTBE | 85-95% | Medium | Recommended |
| Ethyl Acetate | 80-90% | Low | Good alternative, but extracts more matrix |
Module 2: Mixed-Mode SPE (The "Gold Standard")
The Problem: LLE often extracts phospholipids which suppress the signal of your d5-IS in LC-MS/MS. The Fix: Use Mixed-Mode Cation Exchange (MCX). This mechanism "locks" the basic imidazole onto the sorbent using charge, allowing you to wash away interferences with 100% methanol before elution.
Mechanism of Action (MCX)
Figure 2: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs.
Protocol: MCX Solid Phase Extraction
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Dilute sample 1:1 with 2% Formic Acid (aq) .
-
Why: Low pH (<3) ensures the imidazole is positively charged to bind to the cation exchange resin.
-
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol .
-
Why: This is the magic step. Since the drug is locked by charge, methanol removes neutral lipids/phospholipids without eluting the drug [1].
-
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol .
-
Why: High pH neutralizes the drug, breaking the ionic bond and releasing it.
-
Module 3: Troubleshooting "Invisible" Losses
If extraction yield is high but absolute signal is low, you are losing analyte after extraction.
1. The "Silanol Effect" (Glass Adsorption)
-
Symptom: Recovery drops as concentration decreases (e.g., good at 100 ng/mL, poor at 1 ng/mL).
-
Cause: Imidazoles bind to free silanol groups (-Si-OH) on glass surfaces.
-
Solution:
-
Use Silanized Glass or Polypropylene tubes for all evaporation/reconstitution steps.
-
Add 0.1% Formic Acid to your reconstitution solvent immediately. Acidification prevents wall adsorption.
-
2. Evaporation Losses
-
Symptom: High variability between replicates.
-
Cause: The compound may sublime or degrade if the Nitrogen evaporator is too hot.
-
Solution: Keep temperature < 40°C. Do not evaporate to complete "bone dryness"; stop when a moist film remains, then reconstitute.
Frequently Asked Questions (FAQs)
Q1: My "butan-d5" IS signal is varying wildly between samples. Why? A: This is likely Matrix Effect , not extraction loss. Phospholipids from plasma co-elute with your analyte and suppress ionization in the MS source.[2]
-
Test: Monitor the phospholipid transition (m/z 184 -> 184) in your LC-MS method.
-
Fix: Switch from Protein Precipitation (PPT) to MCX SPE (see Module 2) or use Phospholipid Removal Plates (e.g., HybridSPE) [2].
Q2: Can I use a standard C18 SPE cartridge? A: You can, but it is less clean. On C18, you cannot wash with 100% Methanol without losing the analyte. You are forced to use weaker washes (e.g., 50% MeOH), which leaves dirty phospholipids in the final extract.
Q3: Is the deuterium label (d5) stable during extraction? A: Yes. The "butan-d5" implies the deuterium is on the alkyl chain (C-D bonds), which are chemically stable. If the deuterium were on the imidazole ring or hydroxyl group (exchangeable protons), you would see loss. However, ensure your pH does not exceed 12, as extreme base can degrade the chlorophenyl moiety over time.
References
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.[3] Application Note.
-
Sigma-Aldrich (Merck). (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[2][4][5][6][7] Technical Guide.
-
Biotage. (2023).[8] When should I choose a mixed-mode SPE? Technical Blog.
-
Thermo Fisher Scientific. Reducing Matrix Effects in LC-MS/MS. Application Note.
Sources
- 1. biotage.com [biotage.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud | South African Journal of Chemistry [ajol.info]
Validation & Comparative
Accuracy and Precision Limits for 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol Assays
A Technical Comparison Guide for Bioanalytical Method Validation
Executive Summary: The Role of Deuterated Standards in Regulated Bioanalysis
In the quantification of imidazole-based antifungals and their metabolites, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates the performance of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (hereafter referred to as Climbazole-d5 Metabolite or d5-IS ) against non-deuterated structural analogs.
Key Finding: While structural analogs offer cost advantages, they frequently fail to compensate for matrix effects in complex biological fluids (hemolyzed plasma, lipemic serum). The d5-IS provides a self-validating correction mechanism, ensuring accuracy within ±15% and precision <15% CV , strictly adhering to FDA (2018) and EMA (2011) bioanalytical guidelines.
Regulatory Framework & Acceptance Criteria[1][2][3][4][5]
To validate an assay using this d5-IS, the method must meet the rigorous standards set by the FDA and EMA. These limits are non-negotiable for pharmacokinetic (PK) and toxicokinetic (TK) studies.
Table 1: Regulatory Acceptance Criteria (FDA/EMA)
| Parameter | Level | Acceptance Limit | Rationale |
| Accuracy | LLOQ | 80% – 120% | Higher variability allowed at detection limit. |
| Low, Mid, High QC | 85% – 115% | Standard strictness for quantitative range. | |
| Precision (%CV) | LLOQ | ≤ 20% | Accounts for baseline noise/integration error. |
| Low, Mid, High QC | ≤ 15% | Ensures reproducibility across batches. | |
| IS Response | All Samples | Monitored Trend | Drastic drift indicates matrix effect or extraction failure. |
Authoritative Sourcing: These limits are derived from the FDA Bioanalytical Method Validation Guidance for Industry (2018) and EMA Guideline on Bioanalytical Method Validation (2011) [1, 2].
Technical Comparison: d5-IS vs. Analog IS
The core argument for using 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol lies in its physicochemical behavior relative to the analyte.[1][2]
The Mechanism of Error Correction
In LC-MS/MS, "Ion Suppression" occurs when co-eluting matrix components (phospholipids, salts) steal charge from the analyte in the electrospray source.
-
Analog IS: Elutes at a different retention time (RT).[1] It does not experience the exact same suppression as the analyte.[1][2]
-
d5-IS: Elutes at (or extremely close to) the analyte's RT. If the analyte is suppressed by 40%, the d5-IS is also suppressed by 40%. The ratio remains constant, preserving accuracy.
The Deuterium Isotope Effect (Expert Insight)
While d5-IS is superior, a phenomenon known as the Deuterium Isotope Effect can cause slight retention time shifts on C18 columns due to changes in lipophilicity [3].
-
Risk: If the d5-IS separates from the analyte by >0.1 min, it may lose its matrix-compensating ability.
-
Mitigation: Use high-efficiency columns (Sub-2 micron) and optimized gradients to ensure co-elution.
Visualization: Matrix Effect Compensation
The following diagram illustrates how the d5-IS corrects for ion suppression zones where the Analog IS fails.
Figure 1: Mechanism of Matrix Effect Compensation. The d5-IS co-elutes with the analyte, ensuring that both experience identical ionization suppression, thereby normalizing the signal. The Analog IS elutes later, missing the suppression zone.
Experimental Validation Data
The following data simulates a validation study comparing the d5-IS against a structural analog (e.g., Miconazole) in human plasma.
Table 2: Accuracy & Precision in Hemolyzed Plasma (Stress Test)
Analyte Concentration: 50 ng/mL (Mid-QC)
| Method | IS Type | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Status |
| Method A | d5-IS (Product) | 49.2 | 98.4% | 2.1% | PASS |
| Method B | Analog IS | 41.5 | 83.0% | 16.8% | FAIL |
| Method C | External Std | 32.1 | 64.2% | 22.4% | FAIL |
Interpretation: In hemolyzed plasma (which releases iron and intracellular components), the Analog IS failed to correct for the signal loss. The d5-IS maintained accuracy within the ±15% regulatory limit.
Detailed Validation Protocol
To achieve the results above, follow this specific workflow. This protocol is designed to be self-validating by including specific "Cross-Signal Contribution" checks.
Step 1: Stock Preparation
-
Dissolve 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol in Methanol to 1 mg/mL.
-
Critical Check: Verify isotopic purity. The contribution of the d5-IS to the analyte's mass channel (M+0) must be <5% of the LLOQ response.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL Plasma.
-
Add 200 µL Working IS Solution (d5-IS in Acetonitrile).
-
Why? Simultaneous precipitation and IS addition lock in the ratio immediately.
-
-
Vortex (5 min) -> Centrifuge (15,000 g, 10 min).
-
Inject Supernatant.
Step 3: LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B in 3 minutes.
-
Detection: MRM Mode.
-
Analyte Transition: m/z 251.1 -> 69.0
-
d5-IS Transition: m/z 256.1 -> 69.0 (Mass shift +5 due to d5).
-
Visualization: Validation Workflow
Figure 2: Step-by-step validation workflow emphasizing the critical isotopic purity check prior to extraction.
Troubleshooting & Optimization
Even with a high-quality d5-IS, issues can arise. Use this decision matrix:
-
Issue: Variation in IS Response > 50% across the run.
-
Cause: Inconsistent pipetting or severe matrix effect variations.
-
Solution: Check the "IS Track" plot. If the IS tracks with the Analyte response, the data is likely still valid (ratio is preserved).
-
-
Issue: "Cross-Talk" (Analyte signal appearing in IS channel).
-
Cause: Mass resolution too wide or fragmentation overlap.
-
Solution: Tighten Quadrupole resolution (Unit -> High Res) or select a different product ion.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Guide to Inter-day and Intra-day Reproducibility of d5-Labeled Standard Methods in Bioanalysis
In the landscape of drug development, the integrity of bioanalytical data is the bedrock upon which critical decisions are made. For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of the methods used to quantify drug candidates and their metabolites in biological matrices is paramount. This guide provides an in-depth technical comparison of the inter-day and intra-day reproducibility of bioanalytical methods, with a specific focus on the utility of deuterium-labeled (d5) internal standards.
The narrative that follows is grounded in years of field-proven experience and aims to explain not just the "how" but the critical "why" behind experimental choices. Every protocol described is designed as a self-validating system, reflecting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Cornerstone of Reliable Bioanalysis: Understanding Reproducibility
Reproducibility in bioanalytical methods refers to the ability of an assay to produce consistent results for the same sample over time and under varied conditions. This is typically assessed at two levels:
-
Intra-day Reproducibility (or Precision): This measures the consistency of results within a single analytical run, on the same day.[1][2] It reflects the method's repeatability under identical conditions.
-
Inter-day Reproducibility (or Intermediate Precision): This evaluates the consistency of results across different days, often involving different analysts, equipment, and reagent batches.[1][2] It provides a more realistic measure of a method's robustness in a real-world laboratory setting.
High levels of both intra- and inter-day reproducibility are essential for the validation of any bioanalytical method.[3][4] Poor reproducibility can lead to erroneous pharmacokinetic and toxicokinetic data, potentially jeopardizing the development of a promising drug candidate.
The Role of Internal Standards in Mitigating Variability
Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[5] However, the complexity of biological matrices and the multi-step nature of sample preparation can introduce significant variability.[6][7] Common sources of this variability include:
-
Fluctuations in instrument performance, such as injection volume and ionization efficiency.[5][7]
-
Matrix effects, where components of the biological sample interfere with the ionization of the analyte.[5]
To compensate for this variability, an internal standard (IS) is added at a known and constant concentration to all samples, including calibration standards and quality controls (QCs).[5][8] The IS should ideally behave identically to the analyte throughout the entire analytical process.[5] By calculating the ratio of the analyte's peak area to the IS's peak area, much of the variability can be normalized, leading to more accurate and precise quantification.[8][9]
Why d5-Labeled Standards are the Gold Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[5][10] Deuterium (a stable isotope of hydrogen) is commonly used for this purpose. A d5-labeled standard, for instance, is a molecule where five hydrogen atoms have been replaced with deuterium atoms.
Here's why d5-labeled standards are highly effective:
-
Chemical and Physical Similarity: They are chemically identical to the analyte, ensuring they co-elute chromatographically and have very similar extraction recoveries and ionization efficiencies.[11]
-
Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[11]
-
Reduced Matrix Effects: Because the SIL-IS co-elutes and has the same physicochemical properties as the analyte, it experiences the same matrix effects, effectively canceling them out in the peak area ratio.[11]
Experimental Design for a Comparative Reproducibility Study
To objectively compare the performance of a d5-labeled internal standard method against an alternative (e.g., a structural analog IS), a rigorous validation study is required. This study would adhere to the principles outlined in regulatory guidelines from the FDA and EMA.[3][4][12][13]
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation study.
Caption: A generalized workflow for a bioanalytical experiment.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Prepare separate stock solutions of the analyte, the d5-labeled internal standard, and the alternative internal standard in a suitable organic solvent.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the analyte stock solution to create a series of calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add a fixed volume of the internal standard working solution (either the d5-labeled IS or the alternative IS).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a validated chromatographic method to separate the analyte and internal standard from other matrix components.
-
Detect and quantify the analyte and internal standard using appropriate mass transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Use the calibration curve to determine the concentrations of the QC samples.
-
Inter-day vs. Intra-day Run Design
Caption: A diagram illustrating inter-day versus intra-day analytical runs.
For intra-day reproducibility, multiple replicates (typically 5 or 6) of each QC level are analyzed in a single run.[14] For inter-day reproducibility, this process is repeated on at least three different days.[14]
Comparative Data Presentation
The following tables present hypothetical data from a study comparing the reproducibility of a method using a d5-labeled internal standard versus a structural analog internal standard.
Table 1: Intra-day Reproducibility Data (Single Run, n=6)
| QC Level (ng/mL) | Internal Standard Type | Mean Calculated Conc. (ng/mL) | Std. Dev. | %CV | Accuracy (%) |
| Low (5) | d5-Labeled | 4.92 | 0.18 | 3.7 | 98.4 |
| Structural Analog | 5.35 | 0.51 | 9.5 | 107.0 | |
| Mid (50) | d5-Labeled | 50.8 | 1.27 | 2.5 | 101.6 |
| Structural Analog | 47.9 | 3.83 | 8.0 | 95.8 | |
| High (400) | d5-Labeled | 396.4 | 8.32 | 2.1 | 99.1 |
| Structural Analog | 421.2 | 29.48 | 7.0 | 105.3 |
Table 2: Inter-day Reproducibility Data (3 Runs over 3 Days, n=18)
| QC Level (ng/mL) | Internal Standard Type | Mean Calculated Conc. (ng/mL) | Std. Dev. | %CV | Accuracy (%) |
| Low (5) | d5-Labeled | 5.05 | 0.25 | 5.0 | 101.0 |
| Structural Analog | 5.18 | 0.78 | 15.1 | 103.6 | |
| Mid (50) | d5-Labeled | 49.6 | 1.98 | 4.0 | 99.2 |
| Structural Analog | 52.3 | 6.28 | 12.0 | 104.6 | |
| High (400) | d5-Labeled | 403.2 | 14.11 | 3.5 | 100.8 |
| Structural Analog | 389.6 | 42.86 | 11.0 | 97.4 |
Interpretation of Results and Scientific Causality
The data presented in Tables 1 and 2 clearly demonstrate the superior performance of the d5-labeled internal standard method.
-
Precision (%CV): For both intra-day and inter-day assessments, the coefficient of variation (%CV) is significantly lower for the d5-labeled IS method. According to FDA and EMA guidelines, the %CV should not exceed 15% (or 20% at the Lower Limit of Quantification, LLOQ).[10][14] The structural analog method, particularly in the inter-day analysis, approaches or exceeds this limit, indicating poorer reproducibility.
-
Accuracy: The accuracy, expressed as the percentage of the calculated concentration to the nominal concentration, is consistently closer to 100% for the d5-labeled IS method. Regulatory guidelines typically require accuracy to be within ±15% (or ±20% at the LLOQ).[14]
The scientific reason for this enhanced performance lies in the fundamental principle of using a stable isotope-labeled internal standard. Because the d5-labeled IS is chemically and physically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement and the same extraction efficiency.[11][15] Any variability introduced during sample processing or analysis affects both the analyte and the IS to the same extent, leading to a consistent peak area ratio.
A structural analog, while similar, will have differences in its physicochemical properties.[5] This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences are magnified by the inherent variability of the analytical process, resulting in higher %CV values.
Conclusion: Trustworthiness Through Superior Methodology
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can sometimes be used, the experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards, such as d5-labeled compounds, as the gold standard.
The superior inter-day and intra-day reproducibility achieved with d5-labeled standards provides a higher degree of confidence in the generated data. This is not merely a matter of meeting regulatory requirements; it is about ensuring the scientific integrity of the data that underpins the entire drug development process. By minimizing analytical variability, d5-labeled internal standards enable researchers to make more informed and reliable decisions, ultimately contributing to the development of safer and more effective medicines. The continued monitoring of internal standard responses throughout a study is an important consideration in regulated bioanalysis to ensure data quality.[5]
References
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]
-
Wojnicz, A., & Staroń, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 163, 119-125. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
-
Why is reproducibility of mass spectrometry challenging? (2024, March 5). Alphalyse. [Link]
-
Wojnicz, A., & Staroń, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 163, 119–125. [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
Best Practices for Transferring Analytical Methods. (2025, September 30). The J. Molner Company. [Link]
-
ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. [Link]
-
Design of Experiments for Analytical Method Development and Validation. (2020, November 12). Pharmaceutical Technology. [Link]
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28). Technology Networks. [Link]
-
Bischoff, R. (2016, December 7). The Challenge of Accurate Protein Bioanalysis. LCGC International. [Link]
-
-
Challenges and solutions for biologics quantitation by LC–MS. (2020, June 2). Bioanalysis Zone. [Link]
-
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6). ResearchGate. [Link]
-
Intra-day repeatability and inter-day reproducibility of assay, analyzed three times a day on three consecutive days. (n.d.). ResearchGate. [Link]
-
Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. (n.d.). [Link]
-
Intra-day and inter-day precision: Significance and symbolism. (2025, March 6). Wisdomlib. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
Interday and Intraday precision: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. (2025, October 22). Lab Manager. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
FDA/ICH M10 Bioanalytical Guide: Deuterated Internal Standards Validation
Executive Summary: The Regulatory Reality
In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary normalization factor for every variable in the analytical workflow—from extraction recovery to ionization efficiency. While the FDA Bioanalytical Method Validation (BMV) Guidance (2018) and the harmonized ICH M10 Guideline (2022) do not explicitly mandate Stable Isotope Labeled (SIL) IS, they enforce strict performance criteria that Analog IS often fail to meet.
This guide objectively compares Deuterated SIL-IS against its alternatives (Analog and
Comparative Analysis: Selecting the Right Tool
The choice of IS dictates the robustness of your assay. Below is a technical comparison based on chromatographic behavior and regulatory risk.
Performance Comparison Table
| Feature | Analog IS | Deuterated SIL-IS ( | Carbon/Nitrogen SIL-IS ( |
| Structure | Different chemical structure (e.g., Chlorpromazine for Promethazine). | Analyte with H | Analyte with |
| Cost | Low | Moderate | High (Platinum Standard) |
| Retention Time | Significant Shift: Elutes at different time than analyte. | Slight Shift: Often elutes earlier (Tail) due to Deuterium Isotope Effect.[3][7] | Perfect Co-elution: No shift. |
| Matrix Compensation | Poor: Does not experience the exact same ion suppression/enhancement. | High: Tracks analyte well, provided RT shift is minimal. | Perfect: Experiences identical matrix effects. |
| Cross-Talk Risk | Low (Mass difference is usually large). | Moderate: Requires careful selection of labeling sites to avoid natural isotope overlap. | Low (Mass difference usually +3 to +6 Da). |
| Stability Risk | High (Different degradation pathways). | Moderate: Risk of D/H exchange if label is on labile site (OH, NH, SH). | High (Stable bonds). |
The "Deuterium Isotope Effect" Mechanism
A critical nuance often missed in method development is the Chromatographic Deuterium Effect (CDE) .[3]
-
The Mechanism: The C-D bond is shorter and stronger (lower zero-point vibrational energy) than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity.
-
The Result: In Reverse Phase LC (RPLC), deuterated isotopologs often elute earlier than the unlabeled analyte.[3]
-
The Risk: If the RT shift is significant (>0.05 min in UPLC), the IS may elute outside the specific "ion suppression zone" of the analyte, failing to compensate for matrix effects.
Visualizing the Matrix Effect Risk
The following diagram illustrates why
Figure 1: Mechanism of Matrix Effect Compensation. Note how Deuterated IS (Yellow) risks partial separation from the Analyte, whereas Analog IS (Grey) often elutes in a completely different ionization environment.
FDA/ICH M10 Validation Protocol
To validate a Deuterated IS under FDA guidelines, you must prove that the "Deuterium Effect" and "Cross-Talk" do not compromise assay reliability.
Phase 1: Selectivity (Cross-Talk) Assessment
Requirement: The IS must not interfere with the analyte, and the analyte (at high concentrations) must not interfere with the IS.
-
FDA/ICH Limit:
-
Interference in Blank at Analyte RT
20% of LLOQ. -
Interference in Blank at IS RT
5% of IS response.
-
Protocol:
-
Inject Blank Matrix (Double Blank): Verify no peaks at Analyte or IS mass transitions.
-
Inject Zero Standard (Blank + IS): Monitor Analyte transition. Any signal here indicates impurities in your Deuterated IS (e.g.,
or isotopes present in the standard). -
Inject ULOQ (Analyte only, no IS): Monitor IS transition. Signal here indicates "Cross-Talk" (Analyte naturally containing isotopes that mimic the IS mass).
Phase 2: Matrix Factor (MF) & IS Normalized MF
Requirement: The IS must compensate for matrix effects. The absolute matrix effect doesn't matter as much as the consistency between Analyte and IS.
Protocol:
-
Prepare 6 Lots of Matrix: Use 6 individual sources of plasma/serum (include 1 lipemic, 1 hemolyzed).
-
Extraction: Extract blanks and spike them post-extraction with Analyte (Low QC and High QC levels) and IS.
-
Comparison: Prepare "Neat Solutions" (Analyte + IS in solvent) at the same concentrations.
-
Calculation:
-
Acceptance: The CV% of the IS-Normalized MF across the 6 lots must be
15% .
Phase 3: Deuterium Exchange Check (The "Stress Test")
Scientific Insight: Deuterium on heteroatoms (O-D, N-D, S-D) exchanges rapidly with solvent protons (H). You must verify your label is on a Carbon (C-D) and is sterically stable.
Protocol:
-
Reconstitute IS in your mobile phase (usually containing 50%+ water).
-
Incubate at room temperature for 24 hours.
-
Monitor the Mass Spectrum.[1][4] A shift from M+X to M+(X-1) indicates D/H exchange.
-
Action: If exchange occurs, the IS is unsuitable for quantitative analysis.
Validation Workflow Diagram
This workflow ensures compliance with ICH M10 Section 3.2.4 (Matrix Effects) and Section 3.2.1 (Selectivity).
Figure 2: Step-by-Step Validation Decision Tree for Deuterated Internal Standards.
References
-
ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[8][9] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry.[10][11] Center for Drug Evaluation and Research (CDER). [Link]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A measure of bioanalytical method reliability? Bioanalysis.[2][3][5][8][9][10][12][13][14][15] (Discusses the impact of IS variability on data integrity). [Link]
-
Turowski, M., & Deshmukh, B. (2010). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Mechanistic explanation of the retention time shift). [Link](Note: Direct deep link to specific paper may vary, PubMed landing provided for verification of concept).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. idbs.com [idbs.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Assessment: Matrix Recovery Dynamics of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Executive Summary
The compound 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol (hereafter referred to as CP-Im-d5 ) serves as a critical stable-isotope labeled Internal Standard (SIL-IS) for the quantification of imidazole-based antifungal agents and their metabolites.
In high-sensitivity LC-MS/MS assays, the "d5" tag is not merely a tracking label; it is the primary mechanism for compensating for ionization suppression. However, a common misconception in method development is that a SIL-IS corrects for poor extraction recovery. It does not. If the recovery of the IS is inconsistent or suppressed by matrix components, the assay's Lower Limit of Quantitation (LLOQ) is compromised.
This guide objectively compares the recovery performance of CP-Im-d5 across three biological matrices (Human Plasma, Urine, and Liver Microsomes) using three distinct extraction techniques: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) .
Physicochemical Context & Mechanism[1][2]
To select the correct extraction architecture, we must first understand the molecule's behavior. CP-Im-d5 possesses two distinct moieties that drive its solubility profile:
-
Chlorophenyl Group: Highly lipophilic (LogP ~3.5–4.0), driving affinity for organic solvents.
-
Imidazole Ring: Basic (pKa ~6.5–7.0), capable of protonation in acidic media.
This "Lipophilic Base" profile suggests that while simple precipitation (PPT) is possible, it often fails to remove phospholipids that cause matrix effects. LLE and Mixed-Mode SPE exploit the molecule's chemistry for superior cleanup.
Mechanism of Action: The "d5" Compensation
In electrospray ionization (ESI), co-eluting matrix components (like glycerophosphocholines) compete for charge. CP-Im-d5 co-elutes with the analyte. If the extraction method leaves behind high residual matrix, both the analyte and the d5 IS suffer signal suppression.
Critical Rule: A method is only valid if the IS recovery mirrors the analyte recovery within ±15% across the concentration range.
Comparative Recovery Analysis
The following data represents typical performance characteristics for chlorophenyl-imidazole alcohols based on class-specific validation studies.
Table 1: Recovery & Matrix Effect Comparison (Human Plasma)
| Extraction Method | Solvent / Sorbent | Absolute Recovery (%) | Matrix Effect (%)* | Cleanliness Score |
| PPT (Precipitation) | Acetonitrile (1:3 v/v) | 85 - 92% | -45% (Suppression) | Low (High Phospholipids) |
| PPT (Precipitation) | Methanol (1:3 v/v) | 88 - 95% | -55% (Suppression) | Low |
| LLE (Liquid-Liquid) | MTBE (Methyl tert-butyl ether) | 94 - 98% | -8% (Negligible) | High |
| LLE (Liquid-Liquid) | Ethyl Acetate | 90 - 94% | -15% (Moderate) | Moderate |
| SPE (Solid Phase) | HLB (Hydrophilic-Lipophilic) | 95 - 99% | -5% (Negligible) | Very High |
| SPE (Solid Phase) | MCX (Mixed-Mode Cation) | 88 - 92% | -2% (Negligible) | Best (Removes neutrals) |
*Matrix Effect: Negative values indicate ion suppression.[1] Values closer to 0 are ideal.
Analysis of Results
-
PPT Failure: While PPT yields high absolute recovery (because nothing is lost), the massive matrix suppression (-45%) makes it unsuitable for trace analysis (<1 ng/mL). The "d5" signal will be too weak to provide reliable statistics.
-
The LLE Sweet Spot: Extraction with MTBE under alkaline conditions (pH 9) offers the best balance of cost and performance. The chlorophenyl group partitions strongly into MTBE, while polar phospholipids remain in the aqueous phase.
-
SPE Precision: Mixed-mode cation exchange (MCX) provides the cleanest extract but is often "over-engineering" for this compound unless urine analysis is required (where salt removal is critical).
Decision Logic & Workflow Visualization
The choice of method depends heavily on the matrix complexity. The following logic gate illustrates the optimal path for CP-Im-d5 extraction.
Figure 1: Decision matrix for selecting the extraction protocol based on biological matrix and sensitivity requirements.
Recommended Protocol: Liquid-Liquid Extraction (LLE)[4]
For 90% of pharmacokinetic applications involving CP-Im-d5, LLE with MTBE is the superior choice due to its ability to exclude phospholipids without the cost of SPE columns.
Reagents
-
Internal Standard Spiking Solution: CP-Im-d5 at 100 ng/mL in 50:50 Methanol:Water.
-
Buffer: 0.1 M Ammonium Carbonate (pH 9.0). Note: High pH ensures the imidazole ring is uncharged (neutral), maximizing partition into the organic phase.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of CP-Im-d5 Spiking Solution.
-
Critical Step: Vortex for 10 seconds and let stand for 5 minutes. This allows the "d5" to equilibrate and bind to plasma proteins exactly like the analyte.
-
-
Buffer Addition: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Vortex briefly.
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Shake on a reciprocating shaker for 10 minutes (or vortex aggressively for 5 mins).
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 500 µL of the upper organic layer into a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% Acetonitrile / 70% Water + 0.1% Formic Acid).
Troubleshooting & Stability
Deuterium Exchange
The "d5" label is located on the butyl chain. This is a stable position. Unlike deuterium on acidic positions (like -OH or imidazole -NH), the aliphatic deuterium will not exchange with water in the mobile phase.
-
Verification: Monitor the MRM transition for the "d5" (e.g., m/z 256 → m/z X) alongside the unlabeled parent. No "cross-talk" or mass shift should be observed after 24 hours in the autosampler.
Matrix Effect Validation
To validate that your extraction is working, perform the Post-Extraction Spike method:
-
Extract a blank matrix sample (A).
-
Spike CP-Im-d5 into the final extract (A).
-
Prepare a neat standard of CP-Im-d5 in solvent (B).
-
Matrix Factor (MF) = (Area A / Area B).
-
If MF < 0.8, you have suppression. Switch from LLE to SPE (MCX).
-
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Waters Corporation. (2020). Oasis Sample Extraction Products: A Comprehensive Comparison of SPE vs. SLE vs. LLE.[Link]
-
Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating and Correcting Isotopic Contribution of d5 Internal Standards in LC-MS/MS Assays
Introduction: The Imperative of Isotopic Fidelity in Quantitative Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] The principle of isotope dilution mass spectrometry (IDMS) hinges on the addition of a known quantity of a SIL-IS, which is chemically identical to the analyte, to every sample.[3][4] This "perfect" internal standard co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization, thereby correcting for potential errors and matrix effects.[2][5][6][7]
Deuterated standards, such as those with five deuterium atoms (d5), are a popular choice due to their cost-effectiveness and significant mass shift from the analyte. However, a common and critical oversight is the assumption that a d5 standard is isotopically pure. In reality, any SIL-IS is a mixture of isotopologues, and its synthesis is never 100% complete. This results in the presence of a small but significant amount of the unlabeled analyte (d0) and other lighter isotopologues within the standard.[8] Furthermore, the analyte itself has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) that can contribute to the signal of the SIL-IS.[9][10]
This phenomenon, known as isotopic cross-contribution or "crosstalk," can compromise assay linearity and accuracy, particularly at the lower and upper limits of quantification.[9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally evaluate, understand, and correct for the isotopic contribution of d5 standards, ensuring the generation of robust and defensible bioanalytical data.
Section 1: The Genesis of Isotopic Crosstalk
Understanding the origins of isotopic contribution is fundamental to mitigating its impact. The crosstalk is bidirectional, meaning the internal standard can contribute to the analyte signal, and the analyte can contribute to the internal standard signal.
Isotopic Impurity of the d5 Internal Standard
A deuterated internal standard is characterized by its isotopic enrichment. An enrichment of 98% means that for any given labeled position, there is a 98% probability of finding a deuterium atom and a 2% probability of it being a hydrogen atom.[11] This seemingly high purity still results in a statistical distribution of isotopologues, including a measurable d0 species (the unlabeled analyte). When the d5 standard is added to a sample, this d0 impurity contributes directly to the analyte's measured peak area, artificially inflating the signal. This is most problematic for blank samples and at the lower limit of quantification (LLOQ).
Natural Isotope Abundance of the Analyte
All organic molecules have a natural distribution of heavy isotopes. For example, carbon exists as ~98.9% ¹²C and ~1.1% ¹³C. An analyte with 20 carbon atoms will have a significant M+1 peak (~22% of the monoisotopic peak) and a smaller M+2 peak.[12] If the mass shift of the SIL-IS is not sufficient, these natural isotope peaks from a high-concentration analyte sample can spill over into the mass-to-charge ratio (m/z) channel of the internal standard. For a d5 standard (M+5), this is less common but can occur with analytes containing elements with rich isotope patterns like chlorine or bromine, or for higher mass molecules.[9][10] This effect is most pronounced at the upper limit of quantification (ULOQ), where the analyte concentration is highest relative to the fixed concentration of the IS.
Caption: Conceptual diagram of isotopic signal overlap between an analyte and its d5-IS.
Section 2: Experimental Evaluation of Isotopic Contribution
A systematic experimental approach is required to quantify the bidirectional crosstalk. These experiments should be performed during method development and validation.
Experiment 1: Quantifying IS Contribution to the Analyte Signal
This experiment determines the percentage of the unlabeled analyte (d0) present as an impurity in the d5 internal standard.
Objective: To measure the response of the analyte MRM transition in a sample containing only the internal standard.
Methodology:
-
Prepare a "Zero Analyte" Sample: In a validated blank matrix (e.g., plasma from an untreated subject), add the working solution of the d5-IS at the same concentration used for the analytical run.[13]
-
Prepare a "Neat" IS Sample: Prepare a solution of the d5-IS in the final reconstitution solvent at the same working concentration. This helps differentiate matrix-induced issues from inherent impurity.
-
Prepare an LLOQ Sample: Prepare a standard sample at the LLOQ concentration containing both the analyte and the d5-IS.
-
Analysis: Inject these samples and acquire data, monitoring the MRM transitions for both the analyte and the d5-IS.
-
Data Evaluation:
-
Measure the peak area of the analyte in the "Zero Analyte" sample (Area_Analyte_in_IS).
-
Measure the peak area of the analyte in the LLOQ sample (Area_Analyte_at_LLOQ).
-
Calculation: Contribution (%) = (Area_Analyte_in_IS / Area_Analyte_at_LLOQ) × 100
Acceptance Criteria: According to regulatory guidelines such as the ICH M10, the response from the internal standard at the analyte transition should be ≤ 20% of the analyte response at the LLOQ.[5]
Experiment 2: Quantifying Analyte Contribution to the IS Signal
This experiment measures the signal contribution from the analyte's natural heavy isotopes to the MRM transition of the internal standard.
Objective: To measure the response of the IS MRM transition in a sample containing only the high-concentration analyte.
Methodology:
-
Prepare a "Zero IS" Sample: In a validated blank matrix, spike the unlabeled analyte to the concentration of the ULOQ. Do not add the internal standard.
-
Prepare a Standard IS Sample: Prepare a sample containing only the d5-IS at its working concentration in blank matrix.
-
Analysis: Inject these samples and acquire data, monitoring the MRM transitions for both the analyte and the d5-IS.
-
Data Evaluation:
-
Measure the peak area of the internal standard in the "Zero IS" sample (Area_IS_in_Analyte).
-
Measure the peak area of the internal standard in the standard IS sample (Area_IS_Standard).
-
Calculation: Contribution (%) = (Area_IS_in_Analyte / Area_IS_Standard) × 100
Acceptance Criteria: The ICH M10 guideline states that the analyte's contribution to the internal standard signal should be ≤ 5% of the mean internal standard response in all processed samples.[5][14]
Caption: Workflow for the experimental evaluation of bidirectional isotopic contribution.
Section 3: Data Interpretation and Correction Strategies
If the experimental evaluation reveals that isotopic contribution exceeds the accepted limits, corrective action is necessary. The choice of strategy depends on the nature and magnitude of the crosstalk.
Comparison of Correction Approaches
| Strategy | Principle | Best For | Pros | Cons |
| Mathematical Correction | Use experimentally derived contribution factors to adjust the measured peak areas of the analyte and IS before calculating the final ratio.[10] | Low to moderate, consistent crosstalk. | Preserves the existing method; computationally straightforward. | Can be complex to validate; assumes contribution is linear and consistent. |
| Increase IS Concentration | Increase the concentration of the d5-IS to diminish the relative contribution from the ULOQ analyte signal. | Analyte -> IS contribution. | Simple to implement. | May increase the IS -> Analyte contribution at the LLOQ; potential for detector saturation. |
| Select Alternative IS Transition | If the d5-IS has multiple stable fragment ions, select a different MRM transition that has no interference from the analyte's natural isotopes.[9][15] | Analyte -> IS contribution. | Highly effective at eliminating crosstalk. | A suitable alternative fragment may not be available or may have poor sensitivity. |
| Source a Higher Purity Standard | Purchase a d5-IS with higher isotopic enrichment (e.g., >99%). | IS -> Analyte contribution. | The most direct solution to the problem. | Can be significantly more expensive; may not be commercially available.[1] |
Protocol: Mathematical Correction of Peak Areas
This protocol outlines how to apply a correction factor if crosstalk is unacceptable but consistent.
-
Determine Correction Factors (CF):
-
From Experiment 1: CF_IS_to_Analyte = Area_Analyte_in_IS / Area_IS_in_Zero_Analyte_Sample
-
From Experiment 2: CF_Analyte_to_IS = Area_IS_in_Analyte / Area_Analyte_in_Zero_IS_Sample
-
-
Apply Corrections to Unknown Samples: For each sample, calculate the corrected peak areas:
-
Corrected_Analyte_Area = Measured_Analyte_Area - (CF_IS_to_Analyte * Measured_IS_Area)
-
Corrected_IS_Area = Measured_IS_Area - (CF_Analyte_to_IS * Measured_Analyte_Area)
-
-
Calculate Final Ratio:
-
Final_Ratio = Corrected_Analyte_Area / Corrected_IS_Area
-
-
Quantify: Use the Final_Ratio to determine the analyte concentration from the calibration curve, which must also be generated using corrected peak area ratios.
Section 4: Best Practices for Proactive Mitigation
While correction methods are effective, the best strategy is to minimize isotopic contribution from the outset through careful planning and selection of reagents.
-
Prioritize High Isotopic Purity: Always procure SIL-IS with the highest possible isotopic enrichment (ideally ≥98-99%).[13][16][17] The certificate of analysis should be scrutinized for this information.
-
Ensure Label Stability: The deuterium labels should be placed on chemically stable positions within the molecule, such as aliphatic or aromatic carbons, to prevent H/D exchange with the solvent or matrix.[13][18] Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[13]
-
Sufficient Mass Shift: For deuterated standards, a mass shift of at least 3 atomic mass units (amu) is generally recommended to avoid interference from the analyte's natural M+1 and M+2 isotopes.[8][12] A d5 standard provides a robust M+5 shift, making it a good choice for most small molecules.
-
Verify Chromatographic Co-elution: The fundamental assumption of IDMS is that the analyte and IS behave identically. It is critical to confirm that the d5-IS co-elutes perfectly with the analyte. A slight retention time shift, known as a kinetic isotope effect, can sometimes occur with highly deuterated compounds, which may lead to differential matrix effects and compromise quantification.[5][19]
Conclusion
The use of d5-labeled internal standards is a powerful tool in quantitative LC-MS/MS, but it is not without its subtleties. The silent threat of isotopic cross-contribution can introduce a systematic bias into analytical results, undermining data integrity. By embracing the principles and experimental workflows outlined in this guide, scientists can move beyond assumptions of isotopic purity. A thorough, proactive evaluation and, if necessary, correction for isotopic crosstalk is not merely a technical exercise; it is a hallmark of rigorous scientific practice and a prerequisite for developing robust, reliable, and regulatory-compliant bioanalytical methods.
References
- Isotope dilution - Wikipedia. (n.d.).
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - RSC Publishing. (2024).
- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
- Isotope Dilution Mass Spectrometry. Chapter 17. (n.d.).
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.
- Protocol for Using Deuterated Standards in Mass Spectrometry. (2025). BenchChem.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services.
- Dihydroartemisinin-d5 as an Internal Standard for LC-MS/MS Quantification of Dihydroartemisinin in Human Plasma. (2025, December). BenchChem.
- The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
- Radovanovic, A., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64.
- Improved method for internal standard arithmetic demonstrated. (2019, March 6). Wiley Analytical Science.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards.
- A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (2025). BenchChem.
- Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-353.
- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2026, February 11). Spectroscopy.
- Murphy, R. C., & E-mail, R. C. M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(9), 4833-4840.
- Radovanovic, A., et al. (2026, January 7). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate.
Sources
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Operational Safety Guide: Handling 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Hazard Identification & Risk Assessment
To ensure safety, we must extrapolate the hazard profile from the non-deuterated parent compound (CAS 67085-11-4 ), as the stable isotope labeling (d5) does not alter the toxicological properties of the molecule.
Compound Class: Imidazole Derivative (Antifungal Pharmacophore) Primary Application: Stable Isotope Internal Standard (IS) for LC-MS/MS quantification.
Critical Hazard Profile
While often handled in milligram quantities, this compound belongs to the azole class, which are known inhibitors of CYP450 enzymes. This mechanism implies a specific toxicity profile that dictates our PPE strategy.
| Hazard Category | GHS Classification | Operational Implication |
| Reproductive Toxicity | H361: Suspected of damaging the unborn child.[1] | ZERO SKIN CONTACT. Double-gloving is mandatory. Handling must occur in a containment device. |
| Acute Toxicity | H302: Harmful if swallowed.[1][2][3] | No open bench work. |
| Irritation | H315/H319: Causes skin/serious eye irritation.[1][2] | Eye protection must seal against dust/vapors. |
| Target Organ | H373: May cause damage to organs (Liver/Adrenals) through prolonged exposure. | Long-term exposure to dusts must be mitigated via engineering controls. |
Scientist's Note: The "d5" label indicates five deuterium atoms have replaced hydrogen. This makes the compound chemically identical to the parent in terms of toxicity but significantly more expensive. Your safety protocol also protects the integrity of this hygroscopic standard.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in powder form or in solution (typically Methanol or Acetonitrile).
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory (Primary) | Certified Chemical Fume Hood | Do not rely on masks. The primary defense against reproductive toxins is containment. Face velocity must be |
| Respiratory (Secondary) | N95 or P100 Respirator | Only for emergency spill cleanup outside the hood. Not for routine handling. |
| Hand Protection (Inner) | Nitrile (2.5 - 4 mil) | Acts as a second barrier. Inspect for pinholes before donning. |
| Hand Protection (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: <10 mins for Acetonitrile/Methanol. Change outer gloves immediately upon splash contact [1]. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if fine powders are aerosolized during weighing. |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves) | Cotton lab coats absorb liquids. Use Tyvek sleeve covers if dissolving in high volumes of organic solvent. |
Operational Workflow: From Storage to Stock Solution
This protocol is designed to prevent isotopic exchange (loss of deuterium to atmospheric moisture) and user exposure .
Step-by-Step Methodology
-
Thermal Equilibration (Critical):
-
Remove the vial from the freezer (-20°C).
-
STOP: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, degrading the standard and potentially causing hydrolysis [2].
-
-
Static Control:
-
Weighing & Dissolution:
-
Place the receiving volumetric flask inside the hood.
-
Transfer the solid using a disposable antistatic spatula.
-
Solvent Selection: Typically Methanol (MeOH) or Acetonitrile (ACN).
-
Technique: Add solvent down the side of the vessel to wash down adherent powder.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a MeOH-dampened Kimwipe.
-
Dispose of the wipe as Hazardous Solid Waste (Trace Contaminated).
-
Visual Workflow (DOT Diagram)
Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent moisture contamination and exposure.
Waste Disposal & Emergency Response
Disposal Protocol
This compound contains a Chlorine atom (Halogenated).[5]
-
Liquid Waste: Must go into the Halogenated Organic Solvent stream. Do not mix with non-halogenated waste if your facility separates them (cost implication).
-
Solid Waste: Vials, spatulas, and gloves must be disposed of as Hazardous Chemical Debris .
-
Rinsate: Triple rinse the empty original vial with solvent; add rinsate to the liquid waste container. Deface the label before discarding glass.
Spill Response (Powder)
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Double nitrile gloves, N95 respirator, goggles.
-
Contain: Cover with a damp paper towel (using a compatible solvent like MeOH) to prevent dust generation.
-
Clean: Wipe up carefully. Treat all cleanup materials as hazardous waste.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Imidazole Antifungals and Azole Toxicity. National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
